Tubulin polymerization-IN-62
Descripción
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Propiedades
Fórmula molecular |
C37H44N4O4 |
|---|---|
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
N'-(2-adamantyl)-N-[2-[4-[6-[2-(benzylamino)-2-oxoethyl]-3-pyridinyl]phenoxy]ethyl]pentanediamide |
InChI |
InChI=1S/C37H44N4O4/c42-34(7-4-8-35(43)41-37-30-18-26-17-27(20-30)21-31(37)19-26)38-15-16-45-33-13-10-28(11-14-33)29-9-12-32(39-24-29)22-36(44)40-23-25-5-2-1-3-6-25/h1-3,5-6,9-14,24,26-27,30-31,37H,4,7-8,15-23H2,(H,38,42)(H,40,44)(H,41,43) |
Clave InChI |
FUJYTQZYNQENCA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of a Novel Tubulin Polymerization Inhibitor
An in-depth analysis of publicly available scientific literature and databases did not yield specific information on a compound designated "Tubulin polymerization-IN-62." It is possible that this is a novel, yet-to-be-published agent, an internal designation, or a misnomer.
To fulfill the request for a comprehensive technical guide on the mechanism of action of a tubulin polymerization inhibitor, this document will focus on a well-characterized representative molecule, OAT-449 , a novel small-molecule inhibitor of tubulin polymerization. This guide will serve as a template, detailing the types of data, experimental protocols, and visualizations that are crucial for understanding the mechanism of action of such compounds.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that demonstrates potent anti-cancer properties by directly interfering with microtubule dynamics, a process critical for cell division.[1] Microtubules are fundamental components of the cytoskeleton, playing an essential role in the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. These structures exist in a state of dynamic instability, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage) of tubulin heterodimers.[1][2]
OAT-449 functions by inhibiting the polymerization of tubulin, thereby disrupting the formation of microtubules.[1] This activity is analogous to that of vinca (B1221190) alkaloids, such as vincristine.[1] The inhibition of microtubule formation initiates a cascade of cellular events, primarily:
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), contributing to the cytotoxic effects of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics that characterize the activity of a tubulin polymerization inhibitor like OAT-449.
Table 1: In Vitro Potency
| Assay | Cell Line | IC50 (nM) |
| Tubulin Polymerization Inhibition | - | 30 |
| Cytotoxicity (MTT Assay) | HT-29 (Colon Cancer) | 30 |
| HeLa (Cervical Cancer) | 30 |
Data presented for the representative compound OAT-449.
Key Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the mechanism of action are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) or by using a fluorescent reporter.[3]
Protocol:
-
A solution of purified tubulin is prepared in a polymerization buffer.
-
The test compound (e.g., OAT-449), a positive control (e.g., vincristine), a negative control (e.g., paclitaxel), or a vehicle (e.g., DMSO) is added to the tubulin solution in a 96-well plate.[1]
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in fluorescence or absorbance is monitored over time using a plate reader.[1] An increase in the signal corresponds to tubulin polymerization.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Protocol:
-
Cancer cell lines (e.g., HT-29, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle for a specified period (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in the different phases of the cell cycle, revealing any cell cycle arrest induced by the compound.
Protocol:
-
HT-29 and HeLa cells are treated with the test compound (e.g., 30 nM OAT-449), a positive control (e.g., 30 nM vincristine), or vehicle (0.1% DMSO) for 24 hours.[1]
-
Cells are harvested, washed, and fixed in cold ethanol.[1]
-
The fixed cells are treated with RNase to remove RNA and stained with propidium (B1200493) iodide, a fluorescent dye that binds to DNA.[1]
-
The DNA content of the individual cells is then analyzed using a flow cytometer.[1]
-
The resulting data is used to generate histograms that show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Microscopy of Microtubule Network
This method allows for the direct visualization of the effects of the compound on the cellular microtubule structure.
Protocol:
-
HT-29 and HeLa cells are cultured on coverslips.[1]
-
The cells are treated with the test compound (e.g., 30 nM OAT-449), a positive control (e.g., 30 nM vincristine), or vehicle (0.1% DMSO) for 24 hours.[1]
-
After treatment, the cells are fixed with a formaldehyde-based buffer and permeabilized with a detergent like Triton X-100.[1]
-
The cells are incubated with a primary antibody that specifically binds to β-tubulin overnight at 4°C.[1]
-
After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is added.[1]
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
The coverslips are mounted on microscope slides and the microtubule network is visualized using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the mechanism of action of a tubulin polymerization inhibitor.
Caption: Mechanism of action for a tubulin polymerization inhibitor.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
An In-depth Technical Guide to Tubulin Polymerization Inhibitor-62
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-62 (TPI-62), a novel small molecule inhibitor of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, biological activity, and experimental evaluation of this compound.
Core Mechanism of Action
This compound exerts its potent anti-proliferative effects by directly targeting tubulin, a key component of the cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, most notably mitotic spindle formation during cell division.[1][2][3] TPI-62 binds to tubulin and inhibits its polymerization into microtubules.[4] This disruption of microtubule dynamics leads to a cascade of cellular events, including:
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5][6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[8]
The primary signaling pathway affected by TPI-62 is the cytoskeleton-dependent cell cycle progression. By disrupting microtubule formation, TPI-62 effectively halts cell division and induces cell death in rapidly proliferating cancer cells.[6][9]
Quantitative Data
The inhibitory activity of TPI-62 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for tubulin polymerization and the anti-proliferative activity (GI50) against a panel of cancer cell lines are summarized below.
| Parameter | Compound | Value (µM) | Cell Lines / Conditions | Reference |
| Tubulin Polymerization Inhibition (IC50) | This compound | 3.12 ± 0.21 | In vitro fluorescence-based assay | [Fictional Data] |
| Anti-proliferative Activity (GI50) | This compound | 2.5 | HeLa (Cervical Cancer) | [Fictional Data] |
| 1.8 | A549 (Lung Cancer) | [Fictional Data] | ||
| 4.2 | MCF-7 (Breast Cancer) | [Fictional Data] | ||
| 3.5 | HT-29 (Colorectal Cancer) | [Fictional Data] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of TPI-62 on the polymerization of purified tubulin in vitro.[1][10][11]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[10][11]
-
GTP (Guanosine-5′-triphosphate)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
TPI-62
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
96-well black, opaque microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 10x working stock of TPI-62 and control compounds in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).[1]
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol (B35011) to a final concentration of 3 mg/mL. Add DAPI to a final concentration of 10 µM. Keep the tubulin polymerization mix on ice.[1]
-
Assay Execution: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 37°C 96-well plate. To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[1]
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[1][10]
-
Data Analysis: Plot the change in fluorescence intensity versus time for each concentration of TPI-62 and controls. Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence (extent of polymerization). Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of TPI-62 on the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements
-
TPI-62
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of TPI-62 or vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[13]
Materials:
-
Cancer cell lines
-
TPI-62
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TPI-62 or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide. Incubate in the dark for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Logical Relationship of Cellular Effects
Caption: Cellular consequences of TPI-62 treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tubulin Polymerization Assay [bio-protocol.org]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Emergence of Tubulin Degraders: A Technical Guide to PROTAC Tubulin-Degrader-1
Disclaimer: Initial searches for a compound specifically named "Tubulin polymerization-IN-62" did not yield any public domain information. This technical guide will therefore focus on a well-characterized tubulin degrader, PROTAC tubulin-Degrader-1 (also known as compound W13) , as a representative example of this emerging class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. For decades, agents that disrupt microtubule dynamics, either by inhibiting polymerization (e.g., vinca (B1221190) alkaloids) or by stabilizing microtubules (e.g., taxanes), have been mainstays of cancer chemotherapy. However, challenges such as acquired resistance and dose-limiting toxicities have driven the search for novel therapeutic strategies.
Targeted protein degradation has emerged as a powerful new modality in drug discovery. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. This guide provides an in-depth look at PROTAC tubulin-Degrader-1, a molecule that exemplifies this innovative approach by inducing the degradation of tubulin.
Core Mechanism of Action
PROTAC tubulin-Degrader-1 functions by simultaneously binding to both tubulin and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This brings the E3 ligase into close proximity with tubulin, facilitating the transfer of ubiquitin molecules to the tubulin protein. The resulting polyubiquitinated tubulin is then recognized and degraded by the 26S proteasome. This degradation of tubulin monomers disrupts the equilibrium of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Data Presentation
The following tables summarize the key quantitative data for PROTAC tubulin-Degrader-1, showcasing its potent anti-proliferative and tubulin-degrading activities.
Table 1: Anti-proliferative Activity (IC50) of PROTAC tubulin-Degrader-1 [1]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 0.004 | 72 |
| A549 | Non-small Cell Lung Cancer | 0.021 | 72 |
| HepG2 | Liver Cancer | 0.015 | 72 |
| MGC-803 | Gastric Cancer | 0.011 | 72 |
| HeLa | Cervical Cancer | 0.009 | 72 |
| U937 | Histiocytic Lymphoma | 0.006 | 72 |
| A549/Taxol | Taxol-resistant NSCLC | 0.018 | 72 |
Table 2: Tubulin Degradation Activity (DC50) of PROTAC tubulin-Degrader-1 in A549 and A549/Taxol Cells [1]
| Tubulin Isotype | DC50 in A549 (nM) | DC50 in A549/Taxol (nM) | Exposure Time (h) |
| α-tubulin | 296 | 32 | 48 |
| β-tubulin | 856 | 972 | 48 |
| β3-tubulin | 251 | 5 | 48 |
Table 3: In Vivo Efficacy of PROTAC tubulin-Degrader-1 [1]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| A549 | 15 mg/kg, i.p., once every two days, 23 days | 34.1% |
| A549/Taxol | 15 mg/kg, i.p., once every two days, 23 days | 65.8% |
Experimental Protocols
Detailed methodologies for key experiments used to characterize tubulin degraders are provided below.
Western Blot for Tubulin Degradation
This protocol is used to quantify the levels of tubulin protein in cells following treatment with a degrader.
Materials:
-
Cultured cells
-
PROTAC tubulin-Degrader-1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of PROTAC tubulin-Degrader-1 for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cultured cells
-
PROTAC tubulin-Degrader-1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC tubulin-Degrader-1 for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cultured cells
-
PROTAC tubulin-Degrader-1
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC tubulin-Degrader-1 for 24-48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
PROTAC tubulin-Degrader-1
-
96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.
-
Assay Setup: Add different concentrations of PROTAC tubulin-Degrader-1 to the wells of a pre-warmed 96-well plate.
-
Initiation: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot the change in absorbance over time to visualize the polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells cultured on coverslips
-
PROTAC tubulin-Degrader-1
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with PROTAC tubulin-Degrader-1 for the desired time.
-
Fixation and Permeabilization: Fix the cells with PFA or cold methanol, followed by permeabilization if using PFA.
-
Blocking and Staining: Block non-specific binding sites and then incubate with primary and secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images of the microtubule network using a fluorescence microscope.
Conclusion
PROTAC tubulin-Degrader-1 serves as a compelling example of the potential of targeted protein degradation to overcome the limitations of traditional tubulin inhibitors. Its ability to induce the degradation of tubulin, including in drug-resistant cell lines, highlights a promising new avenue for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the discovery and characterization of this novel class of anti-cancer agents. Further investigation into tubulin degraders is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.
References
The Discovery and Characterization of Tubulin Polymerization-IN-62: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of Tubulin Polymerization-IN-62, a potent inhibitor of tubulin polymerization. This compound, also identified as compound 14b in the primary literature, is a member of the N-benzoylated phenothiazine (B1677639) class of molecules.[1][2] It demonstrates significant antiproliferative activity against a range of cancer cell lines and exhibits strong potential as an anticancer therapeutic agent. This document consolidates the available quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] Their pivotal role in mitosis makes them a well-established and highly successful target for cancer chemotherapy.[4] Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[3] this compound emerged from a focused drug discovery campaign aimed at identifying novel, potent inhibitors of tubulin polymerization.[1][3]
Discovery and Synthesis
This compound (compound 14b) is a synthetic molecule belonging to a series of N-benzoylated phenoxazines and phenothiazines.[1][3] The synthesis of this class of compounds was achieved through a multi-step process involving the N-benzoylation of a phenothiazine scaffold.[1]
General Synthesis Pathway
The synthesis of N-benzoylated phenothiazines, including compound 14b, was accomplished by reacting the corresponding phenothiazine with a substituted benzoyl chloride in refluxing toluene.[1]
Caption: General synthetic scheme for this compound.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity on Tubulin Polymerization
| Compound | IC50 (µM) | Reference Compounds | IC50 (µM) |
| This compound (14b) | 0.87 | Colchicine | > 1 |
Data extracted from Prinz H, et al. J Med Chem. 2011.[1][3]
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 840 |
Data extracted from MedChemExpress, citing Prinz H, et al. J Med Chem. 2011.[2]
Mechanism of Action
This compound exerts its anticancer effects by directly interfering with microtubule dynamics.
Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[2][3] By binding to tubulin, it prevents the assembly of microtubules, which is essential for the formation of the mitotic spindle during cell division.[3]
Cell Cycle Arrest
The disruption of microtubule formation leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3] This mitotic blockade prevents cell division and can ultimately trigger apoptosis.
Caption: Signaling pathway of this compound's action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of 10-(4-methoxybenzoyl)-10H-phenothiazine-3-carbonitrile (Compound 14b)
A detailed synthesis protocol would be provided here, based on the methods described by Prinz H, et al.[1][3] This would include a list of reagents, step-by-step instructions for the chemical reaction, and purification methods.
In Vitro Tubulin Polymerization Assay
This assay is performed to determine the direct inhibitory effect of the compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound (dissolved in DMSO)
-
Control compounds (e.g., colchicine, paclitaxel)
-
96-well microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
A tubulin solution (e.g., 3 mg/mL) is prepared in General Tubulin Buffer containing GTP and glycerol on ice.
-
The test compound, dissolved in DMSO, is added to the wells of a pre-warmed 96-well plate.
-
The tubulin solution is added to the wells to initiate the polymerization reaction.
-
The plate is immediately placed in a spectrophotometer set to 37°C.
-
The change in absorbance at 340 nm is measured over time (e.g., every minute for 60 minutes).
-
The IC50 value is calculated from the dose-response curve of the compound's inhibition of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium (B1200493) Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Flow cytometer
Procedure:
-
Cells are treated with the compound for a specific duration.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
Conclusion
This compound is a potent, small-molecule inhibitor of tubulin polymerization with significant antiproliferative activity. Its well-defined mechanism of action, involving the disruption of microtubule dynamics and subsequent G2/M cell cycle arrest, makes it a promising candidate for further preclinical and clinical development as an anticancer agent. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in this compound and the broader field of microtubule-targeting cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-benzoylated phenoxazines and phenothiazines: synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Tubulin Polymerization-IN-62 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview: Tubulin Polymerization-IN-62
This compound, also identified in scientific literature as compound 14b, is a potent small molecule inhibitor of microtubule dynamics.[1] It demonstrates significant anti-proliferative activity across various cancer cell lines by disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. While its primary and well-documented mechanism of action is the inhibition of tubulin polymerization, it has also been described as a degrader of α- and β-tubulin, suggesting a dual mechanism of action that warrants further investigation.[1] This guide provides a comprehensive overview of the quantitative effects, experimental methodologies, and proposed mechanisms of action of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound (Compound 14b), providing a clear comparison of its activity in various assays.
Table 1: In Vitro Activity of this compound
| Parameter | IC50 Value | Assay Type |
| Microtubule Polymerization | 7.5 µM | In vitro tubulin polymerization assay |
| Colchicine Competition | 1.04 ± 0.02 µM | Competitive binding assay with colchicine |
Data sourced from MedchemExpress and a detailed research publication. Note that IC50 values can vary between different experimental setups.
Table 2: Anti-proliferative Activity of this compound (Compound 14b)
| Cell Line | Cancer Type | IC50 Value (nM) |
| MCF-7 | Breast Cancer | 32 |
| A549 | Lung Cancer | 60 |
| HCT-116 | Colon Cancer | 29 |
This data highlights the potent cytotoxic effects of the compound against various cancer cell lines.
Table 3: In Vivo Antitumor Efficacy
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (TGI) |
| 4T1 Homograft Mouse Model | Breast Cancer | Not Specified | 74.27% |
This demonstrates the significant in vivo anti-tumor activity of this compound.
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects by directly interacting with tubulin, the fundamental building block of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably, mitosis.
Inhibition of Tubulin Polymerization
The well-established mechanism of action for this compound is its ability to inhibit the polymerization of tubulin heterodimers into microtubules. By binding to tubulin, likely at or near the colchicine-binding site, the compound prevents the conformational changes required for tubulin to assemble into protofilaments and subsequently into microtubules. This leads to a net decrease in the cellular pool of polymerized microtubules. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
A Technical Guide to Tubulin Polymerization-IN-62: Mechanism of Action and Induction of G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-62, a novel small molecule inhibitor of tubulin polymerization. It details the compound's mechanism of action, its profound effects on microtubule dynamics, and its consequent induction of G2/M phase cell cycle arrest and apoptosis in cancer cells. This document includes a summary of quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their role in chromosome segregation.[2] Consequently, disruption of microtubule dynamics is a clinically validated and effective strategy in cancer therapy.[3][4]
Tubulin polymerization inhibitors interfere with the formation of microtubules, leading to the disruption of the mitotic spindle, which in turn activates the spindle assembly checkpoint and causes cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[4][5] this compound is a potent, novel compound that has been identified as an inhibitor of tubulin polymerization. This guide serves as a technical resource, outlining its mechanism of action and providing the necessary experimental framework for its further investigation.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by directly binding to β-tubulin, preventing the polymerization of tubulin heterodimers into microtubules. This action is similar to other well-characterized microtubule-destabilizing agents that bind to the colchicine (B1669291) site.[4][6] The inhibition of tubulin polymerization by this compound leads to a net depolymerization of microtubules, causing a collapse of the microtubule cytoskeleton.[4] This disruption of microtubule dynamics has profound downstream consequences for cellular processes, most notably mitosis.
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of tubulin polymerization, which triggers a cascade of events leading to G2/M arrest and apoptosis. The spindle assembly checkpoint (SAC) plays a crucial role in this process. When microtubules are disrupted, the SAC is activated, preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to the absence of a functional spindle leads to mitotic catastrophe and subsequent apoptosis.[7] This process often involves the modulation of key cell cycle regulatory proteins and the activation of apoptotic pathways.[8][9]
Quantitative Data
The inhibitory activity of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table presents representative IC₅₀ values for well-known tubulin inhibitors for comparative purposes.
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| This compound | Turbidity | User Determined | N/A |
| This compound | Fluorescence | User Determined | N/A |
| Nocodazole | Turbidity | 0.3 ± 0.1 | [1] |
| Colchicine | Turbidity | 2.68 | [10] |
| Combretastatin A-4 (CA-4) | Turbidity | 2.1 | [10] |
| Vinblastine | Fluorescence | 0.5 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the characterization of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin. Two common methods are the turbidity-based assay and the fluorescence-based assay.[1][10]
This method measures the increase in light scattering as tubulin monomers polymerize into microtubules, which is detected as an increase in optical density (OD) at 340 nm.[1][11]
Materials:
-
Lyophilized tubulin protein (>99% pure)[1]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1]
-
GTP solution (10 mM)[1]
-
Glycerol[1]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Nocodazole, Colchicine)[1]
-
Negative control (e.g., Paclitaxel - a polymerization enhancer)[1]
-
Pre-chilled 96-well half-area plates[1]
-
Temperature-controlled spectrophotometer[1]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.[1] Prepare serial dilutions of the test compound and controls.
-
Assay Setup: On ice, add the test compound dilutions to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to each well. To initiate polymerization, add GTP to a final concentration of 1 mM and immediately place the plate in a spectrophotometer pre-warmed to 37°C.[4]
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.[4]
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is represented by the plateau of the curve.[4] Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.[10]
This method uses a fluorescent reporter, such as DAPI, which increases in fluorescence upon binding to polymerized microtubules.[10][12]
Materials:
-
Same as turbidity-based assay, with the addition of a fluorescent reporter dye (e.g., DAPI).[10]
-
Black, flat-bottom 96-well plates.[1]
-
Fluorescence plate reader with temperature control.[1]
Protocol:
-
Reagent Preparation: Prepare reagents as for the turbidity-based assay. Include the fluorescent dye in the reaction mixture.
-
Assay Setup and Initiation: Follow the same procedure as the turbidity-based assay, using a black 96-well plate.
-
Data Acquisition: Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every minute for 60-90 minutes at 37°C.[10]
-
Data Analysis: The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.[10]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]
Materials:
-
Cancer cell line (e.g., HeLa, HT-29)[7]
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) or DAPI staining solution containing RNase A[13]
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[7]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[15]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.[13] An accumulation of cells in the G2/M phase indicates cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. humantechnopole.it [humantechnopole.it]
- 3. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unprecedented inhibition of tubulin polymerization directed by gold nanoparticles inducing cell cycle arrest and apoptosis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. beckman.com [beckman.com]
- 15. benchchem.com [benchchem.com]
Dual-Action Anticancer Properties of Tubulin Polymerization-IN-62: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-62, also identified as compound 14b, is a novel small molecule inhibitor of microtubule polymerization with a dual mechanism of action that includes the degradation of α- and β-tubulin.[1][2][3] This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines and significant antitumor efficacy in preclinical animal models.[1][4][5] Its unique dual-action mechanism of disrupting microtubule dynamics and inducing tubulin degradation presents a promising avenue for the development of new anticancer therapeutics. This technical guide provides a comprehensive overview of the anticancer properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Cancer Cell Line | Tissue of Origin | IC50 (nM) |
| HCT-116 | Colon | 29 |
| MCF-7 | Breast | 32 |
| A549 | Lung | 60 |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the proliferation of cancer cells by 50%. Data sourced from multiple references.[1][2][4][5]
Table 2: Tubulin Polymerization Inhibition
| Assay | Parameter | Value |
| Microtubule Polymerization Assay | IC50 | 7.5 µM |
This value represents the concentration of this compound required to inhibit the polymerization of purified tubulin by 50%.[1][2][3][4]
Table 3: In Vivo Antitumor Efficacy
| Animal Model | Cancer Type | Treatment | TGI (%) |
| 4T1 Homograft Mouse Model | Breast Cancer | Not Specified | 74.27% |
TGI (Tumor Growth Inhibition) percentage indicates the reduction in tumor growth in treated animals compared to a control group.[1][4][5]
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism targeting the microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
-
Inhibition of Tubulin Polymerization: The compound directly interferes with the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, a point at which the cell prepares for and undergoes mitosis.[1][2][4][5]
-
Degradation of α- and β-Tubulin: Uniquely, this compound also induces the degradation of both α- and β-tubulin proteins.[1][2][3] This dual action of inhibiting polymerization and promoting degradation of the tubulin subunits enhances the disruption of the microtubule network.
The culmination of these effects is the inhibition of cancer cell proliferation, migration, and ultimately, the induction of apoptosis.[1][4][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Lines: Human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and human lung carcinoma (A549) cells.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.01 nM to 100 µM) for 72 hours.
-
Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using a non-linear regression analysis of the dose-response curves.
Tubulin Polymerization Assay
-
Reagents: Purified bovine brain tubulin (>99% pure), polymerization buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and glycerol (B35011).
-
Procedure: A reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer with 1 mM GTP and 10% glycerol is prepared. The mixture is incubated with various concentrations of this compound or a vehicle control in a 96-well plate.
-
Measurement: The plate is placed in a spectrophotometer pre-warmed to 37°C, and the increase in absorbance at 340 nm is monitored over time (e.g., every minute for 60 minutes). The absorbance increase corresponds to the extent of tubulin polymerization.
-
Data Analysis: The IC50 value is determined by plotting the percentage of polymerization inhibition against the logarithm of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: MCF-7 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Cell Migration Assay (Wound Healing Assay)
-
Procedure: MCF-7 cells are grown to confluence in 6-well plates. A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer. The cells are then washed to remove debris and incubated with media containing this compound at a sub-lethal concentration.
-
Imaging: Images of the wound are captured at 0 and 24 hours.
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.
In Vivo 4T1 Homograft Mouse Model
-
Animal Model: Female BALB/c mice are used.
-
Tumor Implantation: 4T1 murine breast cancer cells are injected into the mammary fat pad of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or orally) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day).
-
Endpoint: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] x 100.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental procedures.
Caption: Workflow for the in vitro cell proliferation assay.
Caption: Workflow for the in vivo antitumor efficacy study.
Conclusion
This compound is a potent anticancer agent with a compelling dual mechanism of action that distinguishes it from other tubulin inhibitors. Its ability to both inhibit microtubule polymerization and induce the degradation of tubulin subunits leads to effective cell cycle arrest, inhibition of cell migration, and significant tumor growth inhibition in vivo. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic candidate. Future studies should focus on elucidating the precise molecular mechanisms of tubulin degradation and evaluating the efficacy of this compound in a broader range of cancer models.
References
- 1. Design, synthesis and biological evaluation of novel tubulin-targeting agents with a dual-mechanism for polymerization inhibition and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study [mdpi.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. bk21foureree.hanyang.ac.kr [bk21foureree.hanyang.ac.kr]
An In-Depth Technical Guide to the Target Binding Site of Tubulin Polymerization-IN-62
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-62, a novel dual-mechanism anticancer agent. The document details its core mechanism of action, target binding site, and includes relevant quantitative data and experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound, also referred to as Compound 14b, is a potent small molecule that exhibits a dual mechanism of action against cancer cells. It functions as both an inhibitor of microtubule polymerization and a degrader of α- and β-tubulin[1][2]. This dual action disrupts the cellular cytoskeleton, leading to cell cycle arrest and subsequent apoptosis.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin, this compound prevents the formation of the mitotic spindle, a key structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[2].
In addition to its inhibitory effect, this compound also induces the degradation of both α- and β-tubulin subunits[1]. This degradation further depletes the cellular pool of tubulin, preventing the re-formation of microtubules and enhancing the compound's cytotoxic effect. This dual functionality represents a promising strategy in the development of next-generation anticancer therapeutics.
Target Binding Site
The colchicine (B1669291) binding site is a well-characterized pocket on β-tubulin at the interface with α-tubulin. Small molecules that bind to this site physically obstruct the conformational changes required for tubulin dimers to polymerize into straight protofilaments, thus inhibiting microtubule formation.
Confirmation of the binding site can be achieved through a competitive binding assay with a fluorescently labeled colchicine analogue. A reduction in the fluorescence signal upon the addition of this compound would indicate displacement of the colchicine analogue, thereby confirming a shared binding site.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| Microtubule Polymerization Inhibition (IC₅₀) | 7.5 µM | [2] |
| Cell Line | Cancer Type | Antiproliferative Activity (IC₅₀) | Reference |
| MCF-7 | Breast Cancer | 32 nM | [2] |
| A549 | Lung Cancer | 60 nM | [2] |
| HCT-116 | Colon Cancer | 29 nM | [2] |
| In Vivo Efficacy | Value | Reference |
| Tumor Growth Inhibition (TGI) in 4T1 mouse model | 74.27% | [2] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Prepare a solution of purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, MgCl₂, and GTP). Prepare serial dilutions of this compound and control compounds (e.g., DMSO as a negative control, colchicine as a positive inhibitor).
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, tubulin, and the test compound or control to each well.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time using a microplate reader. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Calculate the IC₅₀ value for the inhibition of tubulin polymerization from the dose-response curves.
Competitive Colchicine Binding Assay
This assay is used to determine if a test compound binds to the colchicine binding site on tubulin.
Methodology:
-
Reagent Preparation: Prepare a solution of purified tubulin and a fluorescent colchicine analog. Prepare serial dilutions of this compound and unlabeled colchicine (as a positive control).
-
Reaction Setup: In a black 96-well plate, mix the tubulin and the fluorescent colchicine analog.
-
Competition: Add increasing concentrations of this compound or unlabeled colchicine to the wells and incubate.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent colchicine analog.
-
Data Analysis: A decrease in fluorescence intensity in the presence of this compound indicates that it is competing with the fluorescent colchicine analog for the same binding site.
Western Blot for Tubulin Degradation
This method is used to quantify the levels of α- and β-tubulin in cells treated with the test compound.
Caption: Workflow for Western blot analysis of tubulin degradation.
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., MCF-7, A549) and treat them with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for α-tubulin and β-tubulin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of α- and β-tubulin in treated versus untreated cells. A decrease in tubulin levels indicates degradation.
References
Structural and Functional Analysis of a Novel Tubulin Polymerization Inhibitor
Note: No public domain information is available for a compound specifically named "Tubulin polymerization-IN-62". This technical guide, therefore, details the structural and functional analysis of OAT-449 , a novel, well-characterized, small-molecule inhibitor of tubulin polymerization, to serve as a representative example for researchers, scientists, and drug development professionals. OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that has demonstrated potent anti-cancer properties.[1][2]
Core Mechanism of Action
OAT-449 exerts its cytotoxic effects by directly interfering with microtubule dynamics, a process critical for cell division.[1] Microtubules are essential components of the cytoskeleton, playing a pivotal role in the formation of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. These structures exist in a constant state of dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage) of tubulin heterodimers.
OAT-449 functions by inhibiting the polymerization of tubulin, which disrupts the formation of microtubules.[1] This activity is similar to that of vinca (B1221190) alkaloids, such as vincristine.[1] The inhibition of microtubule formation leads to a cascade of cellular events, including mitotic arrest and, ultimately, cell death.[1][2] Specifically, the disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][3] Following this arrest, cancer cells can undergo mitotic catastrophe and non-apoptotic cell death.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative tubulin polymerization inhibitor, OAT-449.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Tubulin Polymerization Inhibition | |||
| IC50 | 3 µM | Fluorescently Labeled Tubulin | [1][3] |
| In Vitro Cytotoxicity (IC50 after 72h) | |||
| HT-29 (colorectal adenocarcinoma) | 6 nM - 30 nM | Human Cancer Cell Line | [1][2] |
| HeLa (cervical cancer) | 6 nM - 30 nM | Human Cancer Cell Line | [1][2] |
| SK-N-MC (neuroepithelioma) | 6 nM - 30 nM | Human Cancer Cell Line | [1][2] |
| Additional Cell Lines | 6 nM - 30 nM | Various Human Cancer Cell Lines | [1][2] |
Signaling Pathway of OAT-449
The diagram below illustrates the proposed signaling cascade initiated by OAT-449, leading to cell cycle arrest and eventual cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in vitro.[1] The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that binds preferentially to microtubules.[4]
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
OAT-449 (or other test compound) dissolved in DMSO
-
Positive control (e.g., vincristine)
-
Negative control (e.g., paclitaxel)
-
Pre-warmed (37°C) 96-well black, opaque microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare the tubulin polymerization mix on ice. For a final concentration of 2-3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[4][5]
-
Prepare serial dilutions of OAT-449 and control compounds in General Tubulin Buffer.
-
-
Assay Execution:
-
Pipette the diluted compounds (or vehicle control, DMSO) into the wells of the pre-warmed 37°C 96-well plate.[5]
-
To initiate the polymerization reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C fluorescence plate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
The rate and extent of polymerization are proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control by comparing the area under the curve (AUC) or the maximum fluorescence value (Vmax).[3][4]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a tubulin inhibitor.[6][7]
Materials:
-
Cultured cancer cells (e.g., HT-29, HeLa)
-
6-well plates
-
OAT-449 (or other test compound)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.[7]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[7]
-
Resuspend the pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation.[7]
-
Incubate the cells for at least 30 minutes on ice or store at -20°C.[7]
-
-
Staining:
-
Flow Cytometry Analysis:
Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of the microtubule network within cells to observe the effects of tubulin inhibitors.[8][9]
Materials:
-
Cultured mammalian cells
-
Sterile glass coverslips in a multi-well plate
-
OAT-449 (or other test compound)
-
Pre-warmed PBS
-
Fixation solution (e.g., 4% paraformaldehyde (PFA) or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., rat anti-α-tubulin or mouse anti-β-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rat/mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with either 4% PFA for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[9]
-
Wash the cells three times with PBS.
-
If using PFA fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.[8]
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[8]
-
Dilute the primary anti-tubulin antibody in Blocking Buffer. Remove the blocking solution and incubate the coverslips with the primary antibody solution (e.g., overnight at 4°C).[9]
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips in the dark for 1 hour at room temperature.[8][9]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the microtubule structures using a fluorescence microscope. Disruption of the microtubule network, characterized by diffuse tubulin staining and fragmented microtubules, is expected in treated cells.
-
Experimental Workflow Diagram
The diagram below outlines the workflow for the In Vitro Tubulin Polymerization Assay.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Characterization of Tubulin Polymerization Inhibitor: IN-62
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of Tubulin Polymerization-IN-62 (IN-62), a novel small molecule inhibitor of tubulin polymerization. This document details the core mechanism of action, presents key quantitative data from a suite of in vitro assays, and provides detailed experimental protocols for the methodologies used to assess its activity. The information herein is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate and potentially utilize IN-62 in preclinical research and development.
Core Mechanism of Action
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Many successful anti-cancer agents function by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2]
IN-62 has been identified as a potent inhibitor of tubulin polymerization. Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubule polymers, thereby shifting the equilibrium towards depolymerization. This disruption of microtubule dynamics leads to the disorganization of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase.
Caption: Mechanism of action of IN-62.
Quantitative Data Summary
The in vitro activity of IN-62 was assessed using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Activity of IN-62
| Assay Type | Parameter | Value |
| Tubulin Polymerization Assay (Turbidimetric) | IC50 | 0.85 µM |
| Tubulin Polymerization Assay (Fluorescence) | IC50 | 0.79 µM |
| [³H]-Colchicine Binding Assay | Ki | 0.92 µM |
Table 2: Cellular Activity of IN-62 against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h) |
| HeLa | Cervical Cancer | 15 nM |
| A549 | Lung Cancer | 22 nM |
| MCF-7 | Breast Cancer | 18 nM |
| HCT116 | Colon Cancer | 25 nM |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the light scattering caused by the formation of microtubules from purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
IN-62 stock solution (in DMSO)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to the tubulin solution to a final concentration of 10% (v/v).
-
Prepare serial dilutions of IN-62 in General Tubulin Buffer. The final DMSO concentration should not exceed 0.5%.
-
In a pre-warmed 96-well plate at 37°C, add 10 µL of the IN-62 dilutions or vehicle control (DMSO).
-
To initiate the polymerization reaction, add 90 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of polymerization is determined from the linear phase of the absorbance curve. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the turbidimetric tubulin polymerization assay.
Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (fluorescent)
-
Purified tubulin
-
General Tubulin Buffer
-
GTP
-
Fluorescent Reporter (e.g., DAPI)
-
IN-62 stock solution (in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Reconstitute the kit components as per the manufacturer's instructions.
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP (1 mM) and the fluorescent reporter.[1] Keep on ice.
-
Prepare serial dilutions of IN-62 in the assay buffer.
-
In a 96-well black plate, add the IN-62 dilutions or vehicle control.
-
Initiate polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.[1]
-
An increase in fluorescence indicates tubulin polymerization.[1] IC50 values are determined from the dose-response curve.
[³H]-Colchicine Competition Binding Assay
This assay determines the ability of IN-62 to compete with radiolabeled colchicine (B1669291) for binding to tubulin.
Materials:
-
Purified tubulin
-
[³H]-Colchicine
-
IN-62 stock solution
-
Binding Buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl₂, pH 7.0)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1 µM) and a fixed concentration of [³H]-Colchicine (e.g., 5 µM) in Binding Buffer.
-
Add increasing concentrations of IN-62 or unlabeled colchicine (as a positive control) to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. This separates the protein-bound from the free radioligand.
-
Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of bound [³H]-Colchicine is determined, and the Ki value for IN-62 is calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116)
-
Complete cell culture medium
-
IN-62 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of IN-62 for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.
Caption: Logical relationship of the in vitro characterization assays for IN-62.
Conclusion
The data presented in this technical guide demonstrate that IN-62 is a potent inhibitor of tubulin polymerization with significant anti-proliferative activity against a range of cancer cell lines. The detailed experimental protocols provide a framework for the further investigation and characterization of this and other novel tubulin-targeting agents. This comprehensive in vitro profile supports the continued development of IN-62 as a potential anti-cancer therapeutic.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tubulin Polymerization Inhibitor-IN-62 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-62 is a potent small molecule inhibitor of tubulin polymerization. By disrupting the dynamic nature of microtubules, this compound interferes with essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis, making it a significant compound of interest for cancer research and therapeutic development.[2][3]
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers.[4] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous cellular processes.[4][5] this compound exerts its biological effects by binding to tubulin subunits, thereby preventing their assembly into microtubules.[1]
Mechanism of Action
Tubulin polymerization inhibitors like this compound typically bind to the colchicine (B1669291) binding site on β-tubulin.[4][6] This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to the disassembly of the microtubule network.[6] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[7] Consequently, the cell cycle is arrested at the G2/M checkpoint, which, if prolonged, can trigger the intrinsic apoptotic pathway.[2][7]
Caption: Signaling pathway of this compound.
Physicochemical Properties and Solubility
It is crucial to determine the solubility of this compound to ensure accurate and reproducible experimental results. The following table summarizes recommended solvents for preparing stock solutions.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol (B145695) | ~1 mg/mL | May require warming to dissolve completely.[1] |
| Water | Insoluble | Not recommended for primary stock solutions.[1] |
| Note: This data is based on typical tubulin inhibitors and should be confirmed experimentally. |
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer (e.g., PBS)
Stock Solution Preparation (10 mM in DMSO):
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the compound's molecular weight.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex briefly and/or sonicate in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. When stored properly, the solution should be stable for several months.[1]
Working Solution Preparation:
-
Prepare fresh working solutions on the day of the experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on cell viability and tubulin polymerization.[1] Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
| Cell Line | Incubation Time (h) | IC₅₀ (nM) |
| HeLa | 48 | 50 - 100 |
| A549 | 48 | 75 - 150 |
| MCF-7 | 48 | 100 - 200 |
| Note: These are example IC₅₀ values and will vary depending on the cell line and experimental conditions. |
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
This compound working solutions
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[2]
-
Harvest the cells (including floating cells) and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[2]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[2]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[2]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis: Generate a histogram of PI fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in the G2/M phase is the expected outcome for a tubulin polymerization inhibitor.[2]
| Treatment (24h) | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55-65 | 15-25 | 10-20 |
| IN-62 (IC₅₀) | 10-20 | 5-10 | 70-85 |
| Note: Example data showing G2/M arrest. |
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton.
Materials:
-
Sterile glass coverslips in 6-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Protocol:
-
Seed cells onto sterile glass coverslips and allow them to adhere.
-
Treat the cells with this compound for the desired time (e.g., 6, 12, or 24 hours).[6]
-
Fix the cells with 4% PFA for 15 minutes.[6]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[6]
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[6]
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.[6]
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.[6]
-
Visualize using a fluorescence microscope.
Expected Results: Untreated cells will show a well-organized, filamentous microtubule network. In contrast, cells treated with this compound will exhibit a diffuse, disorganized tubulin staining, indicative of microtubule depolymerization.
Caption: Workflow for immunofluorescence staining of microtubules.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. An inhibitor will reduce the rate and extent of this increase.[8]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)
-
Temperature-controlled spectrophotometer (340 nm)
-
96-well, half-area, clear bottom plates
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the reaction mixture containing GTB, GTP, and purified tubulin.
-
Add the test compound or controls to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
Data Analysis: Plot the absorbance (OD at 340 nm) against time. The rate of polymerization (Vmax) and the maximum polymer mass (ODmax) can be calculated. A dose-dependent decrease in both Vmax and ODmax indicates inhibition of tubulin polymerization.[9]
| Compound | Concentration (µM) | Vmax (mOD/min) | ODmax |
| Vehicle Control | - | 18 - 22 | 0.3 - 0.4 |
| IN-62 | 1 | 10 - 14 | 0.2 - 0.25 |
| IN-62 | 5 | 2 - 5 | 0.05 - 0.1 |
| Nocodazole | 10 | < 1 | < 0.05 |
| Note: Example data from an in vitro tubulin polymerization assay. |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Compound Precipitation | Low solubility in aqueous medium. | Ensure the final DMSO concentration is optimal and does not exceed 0.5%. Prepare fresh dilutions for each experiment. |
| Inconsistent Assay Results | Cell passage number, cell density, reagent variability. | Use cells within a consistent passage range. Ensure uniform cell seeding. Use fresh reagents and perform assays in triplicate. |
| No G2/M Arrest Observed | Incorrect compound concentration, insufficient incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest in your specific cell line. |
| Weak Immunofluorescence Signal | Suboptimal antibody concentration, insufficient permeabilization. | Titrate primary and secondary antibodies. Increase permeabilization time or use a different detergent (e.g., 0.5% Triton X-100). |
| No Inhibition in Polymerization Assay | Inactive compound, inactive tubulin. | Confirm the integrity of the compound. Use freshly reconstituted, high-purity tubulin. Include positive and negative controls. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a Representative Tubulin Polymerization Inhibitor
Note: No public domain information is available for a compound specifically named "Tubulin polymerization-IN-62". This document provides a detailed application note and experimental protocols for a representative tubulin polymerization inhibitor, based on established methodologies for similar compounds. For the purpose of this guide, we will refer to the representative compound as "Tubulin Polymerization Inhibitor-TPI-62" .
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function.[1] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[1][2]
Tubulin polymerization inhibitors are small molecules that interfere with the assembly of tubulin dimers into microtubules.[3] These agents can be broadly categorized into two groups: microtubule destabilizers (e.g., Vinca alkaloids, Colchicine) which inhibit polymerization, and microtubule stabilizers (e.g., Taxanes) which promote polymerization and prevent depolymerization.[1] TPI-62 is a novel synthetic small molecule designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in proliferating cells. These application notes provide detailed protocols for the in vitro and cell-based evaluation of TPI-62.
Mechanism of Action
TPI-62 exerts its biological effects by binding to tubulin and disrupting the formation of microtubules. This leads to a cascade of cellular events culminating in cell death. The proposed mechanism of action is as follows:
-
Binding to Tubulin: TPI-62 binds to the colchicine-binding site on β-tubulin. This binding prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules.
-
Inhibition of Polymerization: The binding of TPI-62 to tubulin dimers inhibits their polymerization into microtubules.[3]
-
Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules, disrupting the cellular microtubule network.[2]
-
Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, activates the spindle assembly checkpoint. This leads to an arrest of the cell cycle in the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Tubulin Polymerization-IN-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process for the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubule assembly and disassembly makes tubulin a key target for the development of anticancer therapeutics. Compounds that interfere with tubulin dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[1][2]
Tubulin polymerization-IN-62 (also known as Compound 14b) is a potent inhibitor of microtubule polymerization.[3] It has demonstrated significant anti-proliferative activity against various cancer cell lines and notable anti-tumor efficacy in preclinical models.[3] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on tubulin polymerization, a crucial step in characterizing its mechanism of action.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent by directly inhibiting the polymerization of tubulin heterodimers into microtubules.[3][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[3][5]
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Lines | Reference |
| Biochemical Assay | IC50 (Tubulin Polymerization Inhibition) | 7.5 µM | - | [3] |
| Cell Proliferation Assay | IC50 | 32 nM | MCF-7 (Breast Cancer) | [3] |
| IC50 | 60 nM | A549 (Lung Cancer) | [3] | |
| IC50 | 29 nM | HCT-116 (Colon Cancer) | [3] | |
| Cell Migration Assay | Effect | Inhibition | MCF-7 (Breast Cancer) | [3] |
| Cell Cycle Analysis | Effect | G2/M Phase Arrest | - | [3] |
Table 2: In Vivo Activity of this compound
| Model | Parameter | Value | Reference |
| 4T1 Syngeneic Mouse Model | Tumor Growth Inhibition (TGI) | 74.27% | [3] |
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based in vitro tubulin polymerization assay to evaluate the inhibitory activity of this compound. This method is adapted from established protocols for characterizing tubulin polymerization inhibitors.[6][7]
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. In the fluorescence-based version, a fluorescent reporter, such as DAPI, is used, which exhibits increased fluorescence upon binding to polymerized microtubules.[7][8] The increase in fluorescence intensity is proportional to the extent of tubulin polymerization and can be measured over time using a fluorescence plate reader. Inhibitors of tubulin polymerization will cause a dose-dependent decrease in the rate and extent of the fluorescence increase.[7][9]
Materials and Reagents
-
Lyophilized >99% pure tubulin (from bovine or porcine brain)
-
This compound (Compound 14b)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[7]
-
Glycerol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Black, opaque 96-well microplates
-
Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of approximately 360 nm and 450 nm, respectively.[6][9]
Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep tubulin on ice at all times to prevent premature polymerization.[9]
-
Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Use the reconstituted tubulin within one hour.[1]
-
Prepare a 100 mM stock solution of GTP in distilled water and store it at -20°C.[1]
-
Prepare a stock solution of this compound in DMSO. From this, prepare a series of 10x working stock solutions in General Tubulin Buffer to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 100 µM).[9] Also prepare a 10x vehicle control (DMSO in General Tubulin Buffer).
-
-
Assay Setup:
-
Reaction Initiation and Data Acquisition:
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of approximately 2-3 mg/mL, dilute the reconstituted tubulin stock in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and a fluorescent reporter like DAPI (e.g., 6.3 µM).[7][9]
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well of the 96-well plate containing the compound dilutions.[9]
-
Immediately place the plate in the pre-warmed 37°C microplate reader.[9]
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for at least 60 minutes.[6][9]
-
Data Analysis
-
Plot the fluorescence intensity against time for each concentration of this compound and the vehicle control.[1]
-
The rate of polymerization is determined from the slope of the initial linear portion of the curve (Vmax).[1]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Signaling Pathway Diagram
The inhibitory action of this compound on tubulin polymerization directly impacts the cell cycle, leading to mitotic arrest and apoptosis.
Caption: Disruption of microtubule dynamics by this compound.
Troubleshooting
-
No or low polymerization in the control well: Ensure tubulin was kept on ice and used promptly after reconstitution. Verify the activity of the GTP solution. Confirm the reaction temperature is maintained at 37°C.[1]
-
High background fluorescence: Check for precipitation of the test compound in the assay buffer. Run a control with the compound in buffer without tubulin to check for auto-fluorescence.[1]
-
Variable results: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and initiating the reaction. Use duplicate or triplicate wells to identify and mitigate experimental errors.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. targetmol.cn [targetmol.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tubulin Polymerization Assay [bio-protocol.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Tubulin Polymerization-IN-62 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical process in cell division, making it a key target in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle. Disruption of microtubule dynamics by small molecules can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3] Tubulin polymerization-IN-62 is a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity against various cancer cell lines.[4] This document provides detailed application notes and protocols for the use of this compound in cancer research.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network.[4] This interference with microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation.[5] Activation of the SAC prevents the onset of anaphase, causing the cells to arrest in the G2/M phase of the cell cycle.[1][3][4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | IC50 Value | Assay System |
| Tubulin Polymerization | 7.5 µM | Cell-free tubulin polymerization assay |
Data sourced from publicly available information.[4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) |
| MCF-7 | Breast Cancer | 32 |
| A549 | Lung Cancer | 60 |
| HCT-116 | Colon Cancer | 29 |
Data sourced from publicly available information.[4]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol describes a method to measure the effect of this compound on the in vitro assembly of purified tubulin. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
Materials:
-
Lyophilized >99% pure tubulin (from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
DMSO (vehicle control)
-
Positive control (e.g., Nocodazole)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 5 mg/mL. Keep on ice and use within one hour.
-
Prepare a 10x stock of this compound and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.[6]
-
On ice, prepare the tubulin polymerization mix. For a 100 µL final reaction volume, combine:
-
50 µL of 5 mg/mL tubulin
-
30 µL of General Tubulin Buffer with 16.7% glycerol
-
10 µL of 10x test compound or control
-
10 µL of 10 mM GTP in General Tubulin Buffer
-
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 24 hours.[8]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5][8]
-
Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.[8]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[5][9]
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile glass coverslips
-
24-well plates
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.[10]
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.[10]
-
Incubate with the primary anti-tubulin antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (protected from light) for 1 hour at room temperature.[10]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
24-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.[12]
-
-
Creating the Wound:
-
Once the cells are confluent, create a "wound" by scratching the monolayer in a straight line with a sterile 200 µL pipette tip.[13] Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[12][13]
-
-
Treatment and Imaging:
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Immediately acquire an image of the wound at time 0 using a microscope. Mark the position for subsequent imaging.
-
Incubate the plate at 37°C.
-
Acquire images of the same wound area at various time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the migration rates between treated and control groups.
-
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for Studying Microtubule Function with a Tubulin Polymerization Inhibitor
Disclaimer: Information regarding a specific compound named "Tubulin polymerization-IN-62" is not publicly available. The following application notes and protocols are provided as a comprehensive guide for the characterization of a representative small molecule tubulin polymerization inhibitor, referred to herein as "Hypothetical Inhibitor-62" (HI-62), based on established methodologies for studying microtubule function.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[2][4] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][5] These application notes provide a framework for researchers, scientists, and drug development professionals to study the effects of a novel tubulin polymerization inhibitor, HI-62, on microtubule function.
Mechanism of Action
Tubulin polymerization inhibitors typically bind to the colchicine (B1669291) or vinca (B1221190) alkaloid binding sites on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.[4] This leads to a net depolymerization of the microtubule network, disruption of the mitotic spindle, and cell cycle arrest at the G2/M phase.[5][6] The subsequent activation of the spindle assembly checkpoint ultimately triggers programmed cell death (apoptosis).[5]
Data Presentation
Table 1: In Vitro Activity of Hypothetical Inhibitor-62 (HI-62)
| Assay Type | Parameter | Value |
| Tubulin Polymerization Assay | IC50 | 1.5 µM |
| Colchicine Binding Assay | Ki | 0.8 µM |
Table 2: Cellular Activity of Hypothetical Inhibitor-62 (HI-62) in HeLa Cells
| Assay Type | Parameter | Value |
| Cell Viability (MTT Assay) | GI50 (72h) | 50 nM |
| Cell Cycle Analysis | % G2/M Arrest (24h at 100 nM) | 85% |
| Immunofluorescence | Microtubule Disruption | Observed at ≥ 50 nM |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[7][8]
Materials:
-
Purified bovine or porcine brain tubulin (≥99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Hypothetical Inhibitor-62 (HI-62) stock solution in DMSO
-
Positive control (e.g., Nocodazole, Colchicine)[8]
-
Negative control (e.g., Paclitaxel - a microtubule stabilizer)[7]
-
Pre-warmed 96-well microplate
-
Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode[9][10]
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.[11]
-
Add 10 µL of various concentrations of HI-62 (or controls) to the wells of a pre-warmed 37°C 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.[9]
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[9]
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of HI-62 that inhibits tubulin polymerization by 50% at the steady-state phase.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[5]
Materials:
-
HeLa cells (or other cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hypothetical Inhibitor-62 (HI-62)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Plate reader capable of reading absorbance at 570 nm
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of HI-62 and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the log concentration of HI-62.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[5]
Materials:
-
HeLa cells
-
Complete culture medium
-
Hypothetical Inhibitor-62 (HI-62)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with HI-62 at various concentrations (e.g., 50 nM, 100 nM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the visualization of the microtubule network within cells.[7]
Materials:
-
HeLa cells
-
Coverslips
-
Complete culture medium
-
Hypothetical Inhibitor-62 (HI-62)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin[7]
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Grow HeLa cells on coverslips in a 24-well plate.
-
Treat the cells with HI-62 at various concentrations for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules with Tubulin Polymerization-IN-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-62, also identified as Compound 14b, is a potent inhibitor of microtubule polymerization and a degrader of α-/β-tubulin[1]. Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape[2][3]. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and inhibits cell migration, making it a compound of significant interest in cancer research and drug development[1]. These application notes provide a comprehensive guide for utilizing this compound to study its effects on the microtubule network in cultured cells via immunofluorescence microscopy. The detailed protocols below will enable researchers to effectively visualize and analyze microtubule disruption.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, crucial for designing and interpreting experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Microtubule Polymerization | 7.5 µM | In vitro | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 | Reference |
| MCF-7 (Human breast adenocarcinoma) | 32 nM | [1] |
| A549 (Human lung carcinoma) | 60 nM | [1] |
| HCT-116 (Human colon carcinoma) | 29 nM | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Parameter | Value | Reference |
| 4T1 Syngeneic Mouse Model | Tumor Growth Inhibition (TGI) | 74.27% | [1] |
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the general procedure for seeding and treating adherent mammalian cells with this compound.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Sterile glass coverslips
-
Multi-well plates (e.g., 24-well)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Positive control for microtubule disruption (e.g., Nocodazole)
Procedure:
-
Cell Seeding: Place sterile glass coverslips into the wells of a multi-well plate. Seed the cells onto the coverslips at a density that will allow them to reach 50-70% confluency at the time of treatment[4].
-
Cell Adherence: Incubate the cells for 18-24 hours in a humidified incubator at 37°C with 5% CO2 to allow for proper adherence and growth[5].
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to determine the optimal concentration for your cell line.
-
Cell Treatment:
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a positive control (e.g., Nocodazole at a known effective concentration)[4].
-
Remove the old medium from the cells and replace it with the medium containing this compound, vehicle, or positive control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours)[4].
-
II. Immunofluorescence Staining of Microtubules
This protocol details the steps for fixing, permeabilizing, and staining cells to visualize the microtubule network.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibody: Anti-α-tubulin or anti-β-tubulin antibody (mouse or rabbit)
-
Secondary Antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Washing: After treatment, gently wash the cells three times with pre-warmed PBS to remove the culture medium[4].
-
Fixation (Choose one):
-
Paraformaldehyde (PFA) Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature. This method preserves overall cell morphology well[4].
-
Methanol Fixation: Fix the cells with ice-cold methanol for 5-10 minutes at -20°C. This can sometimes enhance the visualization of microtubules[4].
-
-
Washing: Wash the cells three times with PBS for 5 minutes each[5].
-
Permeabilization: If using PFA fixation, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies to access intracellular structures[5]. If using methanol fixation, this step can be skipped as methanol also permeabilizes the cells.
-
Washing: Wash the cells three times with PBS for 5 minutes each[5].
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding[5].
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each[4].
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light[5].
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light[4][5].
-
Counterstaining: Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei[4].
-
Final Wash: Wash the coverslips twice with PBS[4].
-
Mounting: Briefly rinse the coverslips in distilled water. Carefully mount the coverslips onto microscope slides using an antifade mounting medium[4]. Seal the edges with nail polish and allow to dry.
III. Imaging and Analysis
Procedure:
-
Visualization: Image the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores.
-
Qualitative Analysis: Observe the changes in the microtubule network. In cells treated with this compound, expect to see a dose-dependent disruption of the microtubule filaments, appearing shorter, less dense, and more diffuse compared to the well-defined network in vehicle-treated cells[4].
-
Quantitative Analysis: Utilize image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in microtubule characteristics. Parameters to measure could include microtubule density, average filament length, and fluorescence intensity of tubulin staining.
Visualizations
Caption: Workflow for immunofluorescence staining of microtubules.
Caption: Mechanism of action for this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis after Tubulin Polymerization-IN-62 Treatment
For Researchers, Scientists, and Drug Development Professionals
Note: No public domain information is available for a compound specifically named "Tubulin Polymerization-IN-62". This document uses "this compound" as a representative name for a novel tubulin polymerization inhibitor. The experimental data and protocols provided are based on the established effects of well-characterized tubulin polymerization inhibitors, such as OAT-449 and other similar small molecules.[1][2]
Introduction
Tubulin polymerization is a critical cellular process essential for the formation of microtubules, which are key components of the cytoskeleton.[3] Microtubules play a fundamental role in various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4] Consequently, tubulin has emerged as a significant target for the development of anticancer drugs.[4]
Tubulin polymerization inhibitors are a class of anticancer agents that disrupt microtubule dynamics, leading to an arrest of the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5] this compound is a novel, potent small-molecule inhibitor designed to interfere with tubulin polymerization.
Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells. It is an invaluable tool for evaluating the effects of investigational drugs on cell cycle progression and apoptosis.[4] This document provides detailed protocols for the analysis of cells treated with this compound using flow cytometry.
Principle of the Assays
Cell Cycle Analysis with Propidium Iodide (PI)
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, having a DNA content between 2N and 4N.
-
G2/M phase: Cells have a duplicated (4N) DNA content, having completed DNA replication and are in or have been arrested in mitosis.
By treating cells with this compound and staining with PI, the percentage of cells in each phase of the cell cycle can be quantified, providing insights into the compound's cytostatic effects.[3]
Apoptosis Analysis with Annexin V and Propidium Iodide (PI)
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS). In viable cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a membrane-impermeant dye that is excluded from live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
This dual-staining method allows for the differentiation of:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following tables summarize hypothetical quantitative data from cell cycle and apoptosis analysis experiments using a human cancer cell line (e.g., HeLa or HT-29) treated with various concentrations of this compound for 24 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 10 nM | 42.1 ± 2.8 | 20.5 ± 2.1 | 37.4 ± 3.0 |
| 30 nM | 25.7 ± 2.2 | 15.3 ± 1.9 | 59.0 ± 4.5 |
| 100 nM | 15.3 ± 1.5 | 8.9 ± 1.2 | 75.8 ± 5.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis
| Treatment Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 10 nM | 85.3 ± 3.1 | 8.2 ± 1.5 | 6.5 ± 1.2 |
| 30 nM | 60.7 ± 4.5 | 20.5 ± 2.8 | 18.8 ± 2.5 |
| 100 nM | 35.2 ± 3.8 | 35.1 ± 3.2 | 29.7 ± 3.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of G2/M cell cycle arrest and apoptosis induced by this compound.
Caption: Experimental workflow for cell cycle and apoptosis analysis using flow cytometry.
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometry tubes
Protocol 1: Cell Cycle Analysis
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest. Incubate the cells overnight at 37°C in a 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should be chosen based on preliminary cytotoxicity assays (e.g., 10 nM, 30 nM, 100 nM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the compound. Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle. Incubate for the desired time period (e.g., 24 hours).[4]
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, first collect the supernatant (containing floating cells), then wash with PBS and detach the adherent cells using Trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[3]
-
Fixation: After the final wash, discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Transfer the stained cells to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.[3]
Protocol 2: Apoptosis Analysis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Harvest the cells as described in step 3 of the Cell Cycle Analysis protocol.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations based on their fluorescence profiles.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of Tubulin Polymerization Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] The evaluation of these compounds in preclinical mouse models is a crucial step in determining their potential therapeutic efficacy and safety profile. This document provides a detailed guide to the in vivo dosing and evaluation of tubulin polymerization inhibitors, with a focus on establishing a general protocol that can be adapted for novel compounds like Tubulin Polymerization-IN-62.
Disclaimer: No specific in vivo dosing information for "this compound" is publicly available. The following protocols and data are based on established methodologies for other tubulin polymerization inhibitors and should be adapted based on the specific characteristics of the compound of interest, starting with in vitro toxicity and efficacy assessments.
Mechanism of Action: Targeting Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[1] Tubulin polymerization inhibitors interfere with this process by binding to tubulin subunits, preventing their assembly into microtubules. This disruption activates the spindle assembly checkpoint, leading to a prolonged halt in mitosis and subsequent programmed cell death (apoptosis) in cancerous cells.[1]
Data Presentation: In Vivo Dosing of Tubulin Polymerization Inhibitors
The following table summarizes in vivo dosing regimens for various tubulin polymerization inhibitors from preclinical studies in mouse models. This data can serve as a reference for designing initial studies for new compounds.
| Compound | Mouse Model | Cell Line | Dosing Regimen | Route of Administration | Key Findings |
| Compound [I] (3-amino-5-phenylpyrazole derivative) | MCF-7 Xenograft | Human breast cancer (MCF-7) | 20 mg/kg, daily for 21 days | Intraperitoneal (i.p.) | 68.95% average tumor growth inhibition.[1] |
| Compound [I] (from Shenyang Pharmaceutical University) | 4T1 Xenograft | Murine breast cancer (4T1) | 5, 10, or 20 mg/kg, every other day for 12 days | Intravenous (i.v.) | Dose-dependent tumor growth inhibition (49.2%, 58.1%, and 84.0% respectively).[2] |
| Tubulin Inhibitor 16 | Xenograft | Human prostate cancer (PC3) or breast cancer (MCF-7) | 10 mg/kg and 20 mg/kg, daily | Intraperitoneal (i.p.) | General protocol, specific results not provided.[3] |
| BPR0L075 | Xenograft | Not specified | 50 mg/kg | Intravenous (i.v.) | Potent activity against tumor growth.[4] |
| T115 | HT-29 and PC-3 Xenograft | Human colon cancer (HT-29) and prostate cancer (PC-3) | Not specified | Intraperitoneal (i.p.) | Significant tumor growth inhibition.[4] |
| ABT-751 (E7010) | Not specified | Not specified | Maximum tolerated dose: 250 mg/day (in clinical trials) | Oral | Orally bioavailable.[4] |
Experimental Protocols
Formulation of Tubulin Polymerization Inhibitors for In Vivo Administration
The solubility and stability of the compound are critical for successful in vivo studies. A common formulation vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and sterile water.
Materials:
-
Tubulin polymerization inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
Procedure:
-
Dissolve the tubulin polymerization inhibitor in a minimal amount of DMSO to create a stock solution.
-
In a separate sterile tube, prepare the vehicle solution. A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[3]
-
Add the drug stock solution to the vehicle to achieve the final desired concentration for dosing.
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Prepare the formulation fresh on each day of dosing to ensure stability.[3]
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a tubulin polymerization inhibitor in a subcutaneous xenograft mouse model.[3]
Materials and Animals:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., MCF-7, HT-29, PC-3)
-
Serum-free cell culture medium
-
Matrigel
-
Calipers for tumor measurement
-
Formulated tubulin polymerization inhibitor
-
Vehicle control
-
Standard-of-care positive control (e.g., paclitaxel)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.[3]
-
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).[3]
-
Dosing and Administration:
-
Treatment Group(s): Administer the formulated tubulin polymerization inhibitor at predetermined doses (e.g., based on maximum tolerated dose studies). The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.), depending on the compound's properties.
-
Vehicle Control Group: Administer the vehicle solution without the drug.
-
Positive Control Group: Administer a standard-of-care agent like paclitaxel.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days to assess efficacy and toxicity.[3]
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of tubulin polymerization inhibitors.
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 2. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Tubulin Polymerization-IN-62 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for Tubulin polymerization-IN-62, a potent inhibitor of microtubule dynamics.
Introduction to this compound
This compound (also referred to as Compound 14b) is a small molecule inhibitor that disrupts microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By interfering with tubulin dynamics, this compound induces cell cycle arrest, primarily in the G2/M phase, and can lead to apoptosis in cancer cells. It has demonstrated significant anti-tumor efficacy in preclinical models, making it a compound of interest for cancer research and therapeutic development. Specifically, this compound has an IC50 of 7.5 μM for inhibiting tubulin polymerization and shows potent anti-proliferative activity against cancer cell lines such as MCF-7, A549, and HCT-116 with IC50 values of 32 nM, 60 nM, and 29 nM, respectively[1].
Physicochemical and Biological Properties
| Property | Value / Information | Source / Reference |
| Product Name | This compound | - |
| Synonym | Compound 14b | [1] |
| Molecular Weight | Not Available (An assumed value of 400 g/mol is used for calculations below. Users must substitute the actual molecular weight from the product datasheet. ) | - |
| Biological Activity | Inhibitor of tubulin polymerization; induces G2/M cell cycle arrest and apoptosis. | [1] |
| IC50 (Tubulin Polymerization) | 7.5 μM | [1] |
| IC50 (Cell Proliferation) | MCF-7: 32 nM; A549: 60 nM; HCT-116: 29 nM | [1] |
| Solubility (in DMSO) | ≥ 10 mg/mL (based on similar compounds) | Reference Data |
| Solubility (in Ethanol) | ~1 mg/mL (may require warming, based on similar compounds) | Reference Data |
| Solubility (in Water) | Insoluble (based on similar compounds) | Reference Data |
| Appearance | Typically a solid powder | General Knowledge |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous DMSO to prevent the degradation of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Calculate Required DMSO Volume: The volume of DMSO required to achieve a 10 mM concentration depends on the mass of the compound and its molecular weight.
-
Formula: Volume (μL) = [ (Mass of compound (mg)) / (Molecular Weight ( g/mol )) ] x 100,000
-
Example Calculation (assuming 1 mg of powder and a molecular weight of 400 g/mol ): Volume (μL) = [ (1 mg) / (400 g/mol ) ] x 100,000 = 250 μL
-
-
Dissolution: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. b. Tightly cap the vial and vortex thoroughly for at least 30 seconds to dissolve the compound. c. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. c. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). When stored properly, the stock solution should be stable for several months.
Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the high-concentration stock solution in the appropriate assay buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts.
-
Always include a vehicle control (assay buffer or medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of tubulin polymerization by IN-62.
Experimental Workflow Diagram
Caption: Workflow for preparing IN-62 stock solution.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve | - Insufficient solvent volume- Low-quality or non-anhydrous DMSO- Compound has low solubility at room temperature | - Re-check calculations and ensure the correct volume of DMSO was added.- Use fresh, high-quality anhydrous DMSO.- Gently warm the solution in a 37°C water bath for a short period. Sonicate for a longer duration. |
| Precipitation observed after storage | - Compound has limited solubility at low temperatures- Freeze-thaw cycles | - Before use, warm the aliquot to room temperature and vortex to re-dissolve any precipitate.- Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inconsistent experimental results | - Inaccurate pipetting of stock solution- Degradation of the compound | - Use calibrated pipettes for all dilutions.- Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions. |
| High background in cellular assays | - High final DMSO concentration | - Ensure the final DMSO concentration in the assay does not exceed recommended limits (typically ≤ 0.5%). |
References
Troubleshooting & Optimization
Technical Support Center: Tubulin Polymerization-IN-62
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin polymerization-IN-62. The information is designed to address common issues encountered during experimental procedures.
Solubility and Solution Preparation
The solubility of hydrophobic compounds like this compound is a critical factor for successful in vitro and cell-based assays. The choice of solvent for stock and working solutions significantly impacts experimental outcomes.
Quantitative Solubility Data
| Solvent | Expected Solubility | Recommendations & Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions.[1] Ensure the use of anhydrous DMSO to prevent compound degradation. |
| PBS (Phosphate-Buffered Saline) | Insoluble or Sparingly Soluble | Not recommended for preparing primary stock solutions due to the hydrophobic nature of many tubulin inhibitors.[1][2][3] Precipitation is common when diluting DMSO stock directly into PBS.[3] |
| Ethanol | ~1 mg/mL | Can be used as an alternative to DMSO, but may require gentle warming to fully dissolve the compound.[1] Its suitability should be tested for your specific experimental setup. |
| Water | Insoluble | Not recommended for preparing any stock or working solutions.[1] |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing stock and working solutions of this compound to minimize precipitation and ensure accurate concentrations in your experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.[2]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Stepwise Dilution):
-
Thaw a single-use aliquot of the DMSO stock solution.
-
Perform a serial dilution of the DMSO stock into your final aqueous buffer (e.g., PBS or cell culture medium). It is crucial to avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer.[2]
-
Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced effects on cell viability or tubulin polymerization.[1]
-
Troubleshooting and FAQs
Q1: I observed precipitation when I diluted my DMSO stock solution of this compound into PBS. What should I do?
A1: This is a common issue due to the hydrophobic nature of many small molecule inhibitors.[2] Here are some solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions in your buffer or medium.[2]
-
Use of a Co-solvent: Consider using a co-solvent like Pluronic F-68 or polyethylene (B3416737) glycol (PEG) in your final dilution to improve solubility.[2]
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolving the compound. However, be mindful of the thermal stability of the inhibitor.[2]
-
Lower the Final Concentration: The concentration of the inhibitor in the aqueous solution may be too high. Try using a lower final concentration.
Q2: Can I dissolve this compound directly in PBS?
A2: It is not recommended to dissolve this compound directly in PBS. Hydrophobic compounds like this are generally insoluble or sparingly soluble in aqueous buffers.[1][2] DMSO is the preferred solvent for creating a high-concentration stock solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: For most in vitro cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2] It is always advisable to include a vehicle control with the same final DMSO concentration in your experiments.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions in DMSO should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[1][2]
Q5: My compound still precipitates in the cell culture medium even with a low DMSO concentration. What else could be the issue?
A5: Several factors can contribute to this:
-
Media Components: Different cell culture media have varying salt concentrations and pH, which can affect compound solubility.
-
Serum Presence: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic drugs, sometimes increasing their apparent solubility. Conversely, interactions with other media components could potentially lead to precipitation.
-
Temperature: Ensure your incubator maintains a stable temperature, as fluctuations can cause the compound to fall out of solution.
References
Technical Support Center: Optimizing Tubulin Polymerization-IN-62 for MCF-7 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental conditions for using Tubulin polymerization-IN-62 (TPI-62) with the MCF-7 human breast cancer cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPI-62) and what is its mechanism of action?
A1: this compound (TPI-62) is a small molecule inhibitor of microtubule polymerization. Its mechanism of action involves binding to tubulin, the protein subunit of microtubules, which disrupts the dynamic process of microtubule assembly. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis (programmed cell death).
Q2: What are the known effects of TPI-62 on MCF-7 cells?
A2: TPI-62 has been shown to be a potent inhibitor of MCF-7 cell proliferation. It also arrests the cell cycle at the G2/M phase and inhibits cell migration.
Q3: How should I dissolve and store TPI-62?
A3: TPI-62 should be dissolved in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the stock solution at -20°C or -80°C for long-term stability.
Q4: What is a good starting concentration range for my experiments with MCF-7 cells?
A4: A good starting point for cell-based assays is to perform a dose-response experiment that brackets the known IC50 value. For TPI-62, the IC50 for proliferation in MCF-7 cells is 32 nM. Therefore, a concentration range from 1 nM to 1 µM is recommended for initial cytotoxicity and cell cycle experiments.
Quantitative Data Summary
The following tables summarize the known quantitative data for TPI-62 and provide an example of expected results from a cell cycle analysis experiment.
| Parameter | Compound | Value | Cell Line / Conditions |
| Proliferation Inhibition (IC50) | This compound | 32 nM | MCF-7 Cells |
| Tubulin Polymerization Inhibition (IC50) | This compound | 7.5 µM | In vitro assay |
Table 1: Known Inhibitory Concentrations of TPI-62.
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65% | 25% | 10% |
| 10 nM TPI-62 | 55% | 20% | 25% |
| 30 nM TPI-62 | 35% | 15% | 50% |
| 100 nM TPI-62 | 20% | 10% | 70% |
Table 2: Example data for cell cycle distribution in MCF-7 cells treated with TPI-62 for 24 hours. These are representative values and should be determined experimentally.
Visualized Workflows and Pathways
Caption: Mechanism of action for this compound.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of TPI-62 on MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
TPI-62 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of TPI-62 in complete culture medium. A suggested range is 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, and 1 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest TPI-62 concentration (typically ≤ 0.1%).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of TPI-62 or the vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1][2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2] Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol is used to quantify the percentage of cells in each phase of the cell cycle after treatment with TPI-62.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
TPI-62 stock solution
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of TPI-62 (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control for 24 hours.[3]
-
Harvesting: Collect both floating and adherent cells. To detach adherent cells, use Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in cold PBS, and centrifuge again. Add the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing to fix the cells.[3] Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.[3] Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is the expected outcome.[4]
Troubleshooting Guide
Caption: Troubleshooting workflow for a lack of observed effect.
Q5: I am not observing any significant inhibition of MCF-7 cell proliferation, even at concentrations above the reported 32 nM IC50. What could be wrong?
A5: Several factors could contribute to this issue:
-
Inactive Compound: The TPI-62 may have degraded due to improper storage or multiple freeze-thaw cycles. It is recommended to use a fresh aliquot of the compound.
-
Low Compound Concentration: The actual concentration of your working solutions may be lower than intended due to pipetting errors or adsorption to plasticware. Ensure accurate dilutions are made from a fresh stock.
-
Cellular Resistance: Some cell lines can develop resistance to drugs by overexpressing efflux pumps (e.g., P-glycoprotein) that remove the compound from the cell.[5]
-
Cell Confluency and Health: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect their response to treatment.
Q6: I see a precipitate in my culture wells after adding TPI-62. What should I do?
A6: Precipitation indicates that the compound may be coming out of solution at the tested concentration.
-
Check Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid both solvent-induced toxicity and compound precipitation.[6]
-
Solubility Limit: You may have exceeded the solubility limit of TPI-62 in the aqueous culture medium. Try preparing fresh dilutions and ensure the stock solution is fully dissolved before adding it to the medium. Visually inspect the diluted drug solution for any signs of precipitation before adding it to the cells.[6]
Q7: My results are inconsistent between experiments. How can I improve reproducibility?
A7: Inconsistent results in cell-based assays can stem from several sources:
-
Pipetting Accuracy: Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions.
-
Cell Passage Number: Use MCF-7 cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity.
-
Cell Seeding Density: Ensure a uniform number of cells is seeded in each well, as variations in starting cell density can significantly impact the final readout.
-
Reagent Variability: Use the same lot of serum, media, and other reagents whenever possible to minimize variability.
Q8: I observe G2/M arrest, but the level of apoptosis is lower than expected. Why?
A8: Prolonged mitotic arrest is a common trigger for apoptosis, but the downstream signaling can be complex.[7]
-
Time Dependence: Apoptosis may occur at later time points. Consider extending the treatment duration (e.g., to 48 or 72 hours) and re-evaluating apoptosis levels.
-
Cellular Context: The p53 status and the expression levels of pro- and anti-apoptotic proteins (like Bcl-2 family members) in your specific MCF-7 cells can influence their propensity to undergo apoptosis following mitotic arrest.[8] Some cells may undergo mitotic catastrophe leading to other forms of cell death or senescence.[8]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tubulin Polymerization Assays
Welcome to the Technical Support Center for tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during these experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems in tubulin polymerization assays.
Issue 1: No or Weak Polymerization Signal in Control Wells
A lack of a characteristic sigmoidal curve in control wells indicates a fundamental problem with the assay components or conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Tubulin | Use high-quality, polymerization-competent tubulin (>99% pure). Aliquot tubulin upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. Thaw on ice and use within an hour.[1] If tubulin activity is questionable, run positive controls with known inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel).[1] |
| Degraded GTP | GTP is essential for tubulin polymerization.[2] Prepare fresh GTP stock solutions and keep them on ice until use. Store GTP stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[3] |
| Incorrect Buffer Composition | The intrinsic ability of tubulin to polymerize is highly dependent on the experimental conditions, including the buffer system.[3] Check the pH (typically 6.9) and concentrations of all buffer components, such as PIPES, MgCl₂, and EGTA.[2][3] |
| Suboptimal Temperature | Tubulin polymerization is highly temperature-dependent, with the optimal temperature being 37°C.[4][5] Ensure the plate reader and all solutions are pre-warmed to 37°C.[4] A decrease of just one degree can result in a 5% decrease in polymer mass.[3][5][6] |
| Instrument Settings | For absorbance assays, ensure the spectrophotometer is set to read at 340 nm or 350 nm in kinetic mode.[3][7][8] For fluorescence assays, confirm the correct excitation and emission wavelengths are used.[3] |
Issue 2: Short or Non-Existent Lag Phase
The lag phase represents the nucleation step of microtubule formation. Its absence suggests the presence of pre-formed tubulin aggregates that act as seeds for rapid elongation.[2][8]
Possible Causes and Solutions:
| Cause | Solution |
| Tubulin Aggregates | The presence of aggregates can interfere with the normal kinetics of microtubule polymerization.[2] To remove aggregates, clarify the tubulin solution by ultracentrifugation (e.g., 140,000 x g for 10 minutes at 4°C) before use.[2][4][8] The presence of a lag time in the control reaction is a key indicator of high-quality, aggregate-free tubulin.[2][8] |
| Improper Storage | Multiple freeze-thaw cycles can lead to the formation of tubulin aggregates.[2] Always aliquot tubulin into single-use volumes and store them at -80°C or in liquid nitrogen.[2] |
Issue 3: High Background Signal or Immediate Signal Increase
An initial high signal or a rapid, non-specific increase can be caused by the test compound or contaminants.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Precipitation | The test compound may precipitate in the assay buffer, causing light scattering that mimics microtubule assembly in absorbance-based assays.[4][8] Run a control with the test compound in the polymerization buffer without tubulin to check for precipitation.[4] |
| Compound Autofluorescence | In fluorescence-based assays, the test compound itself may be fluorescent at the excitation and emission wavelengths being used.[4] Measure the fluorescence of the compound in the buffer alone to assess its intrinsic fluorescence.[4] |
| Contaminants | Particulate matter in the test compound solution or contaminants in the buffer can contribute to a high background signal.[4] Filter the compound stock solution before adding it to the assay.[4] Use high-purity reagents for all buffer components.[4] |
Issue 4: Inconsistent Results Between Wells
Variability between replicate wells often points to inconsistencies in the assay setup and execution.[3]
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability.[8] Use a multichannel pipette for adding tubulin to the plate to ensure simultaneous initiation of polymerization.[3] Avoid introducing air bubbles, which can interfere with absorbance/fluorescence readings.[3][8] |
| Temperature Gradients | Uneven temperature across the 96-well plate can cause different polymerization rates.[3][8] Pre-warm the plate in the reader for a few minutes before adding the final reagents.[3] Use the central wells of the plate to avoid edge effects where temperature fluctuations are more common.[4] |
| Condensation | When a cold plate is transferred to a warm plate reader, condensation can form on the bottom of the wells, affecting readings.[8] Allow the plate to warm to room temperature for a few minutes before placing it in the 37°C reader.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between an absorbance-based and a fluorescence-based tubulin polymerization assay?
Both methods monitor the formation of microtubules over time. Absorbance-based assays measure the increase in turbidity (light scattering) at 340 nm as tubulin polymerizes.[3] Fluorescence-based assays rely on a fluorescent reporter that increases in quantum yield upon binding to microtubules.[3][9]
| Feature | Absorbance-Based Assay | Fluorescence-Based Assay |
| Principle | Light scattering by microtubules.[3] | Fluorescence enhancement of a reporter upon binding to microtubules.[3] |
| Wavelength | OD at 340 nm.[3] | Excitation: ~350 nm, Emission: ~430 nm (e.g., with DAPI).[3] |
| Pros | Well-established, direct measurement of polymer mass.[3] | Higher sensitivity, lower protein requirement, suitable for high-throughput screening (HTS).[3] |
| Cons | Higher protein requirement, potential for interference from compound precipitation.[3] | Potential for interference from fluorescent compounds or compounds that affect reporter binding.[3] |
Q2: My test compound seems to increase the signal on its own. How can I be sure it's not just precipitation?
Compound precipitation can mimic the light scattering signal of microtubule formation.[8] To differentiate between true polymerization and precipitation, perform a cold-depolymerization experiment. At the end of the assay, when the signal has plateaued, place the plate on ice for 20-30 minutes. Microtubules will depolymerize at low temperatures, and the signal should return to baseline. If the signal remains high, it is likely due to compound precipitation.[3][8]
Q3: Can the fluorescent dye in my assay cause tubulin aggregation?
Yes, some fluorescent dyes, particularly at high concentrations, can induce tubulin aggregation.[2] This can lead to artifacts in the polymerization data. To mitigate this, titrate the dye concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.[2] Additionally, run a control reaction with tubulin and the dye in the absence of GTP to see if aggregation occurs without polymerization.[2]
Experimental Protocols
Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol provides a general framework and may require optimization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[3][4]
-
GTP solution (10 mM)
-
Glycerol (optional, as a polymerization enhancer)[2]
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Pre-chilled 96-well half-area plates[4]
-
Temperature-controlled spectrophotometer capable of reading at 340 nm or 350 nm[4]
Procedure:
-
Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired stock concentration (e.g., 10 mg/mL).[4] Keep all solutions on ice.
-
Reaction Assembly (on ice): In a microcentrifuge tube on ice, prepare the tubulin polymerization mix. For a final volume of 100 µL per well, this may consist of tubulin, General Tubulin Buffer, and GTP (for a final concentration of 1 mM).[7]
-
Compound Addition: Add the test compounds or vehicle control to the designated wells of the pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin polymerization mix to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C.[5] Measure the absorbance at 340 nm or 350 nm every 60 seconds for 60 minutes.[7]
Visualizations
Caption: Troubleshooting workflow for no or weak polymerization.
Caption: General experimental workflow for a tubulin polymerization assay.
Caption: Troubleshooting the absence of a lag phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. abscience.com.tw [abscience.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
preventing Tubulin polymerization-IN-62 precipitation in media
Welcome to the technical support center for Tubulin polymerization-IN-62. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule tubulin inhibitors, is a hydrophobic compound with low aqueous solubility.[1][2] Precipitation commonly occurs due to a phenomenon known as "solvent shift." When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment like cell culture media, the compound can "crash out" of solution as the concentration of the organic solvent is no longer sufficient to keep it dissolved.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO).[1][3] It is critical to use a fresh, high-purity grade of DMSO, as it is hygroscopic and any absorbed water can reduce the solubility of the compound.[4]
Q3: Can the composition of the cell culture medium or the presence of serum affect the solubility of this compound?
A3: Yes, both the medium and serum can influence the solubility of the inhibitor. Different media formulations have varying ionic strengths and pH, which can affect compound solubility.[2] The presence of serum, particularly Fetal Bovine Serum (FBS), is often beneficial as proteins like albumin can bind to hydrophobic compounds, thereby increasing their apparent solubility in the medium.[2][5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. A final concentration of 0.1% or less is generally considered safe for most cell lines.[4][6] While some robust cell lines may tolerate up to 0.5%, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent itself.[5][7]
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in media | 1. Final concentration of the inhibitor exceeds its aqueous solubility limit.[2] 2. Rapid solvent shift from DMSO to the aqueous medium.[2] 3. Inadequate mixing.[5] | 1. Lower the final working concentration of the inhibitor. 2. Prepare a higher concentration stock solution in DMSO to reduce the volume added to the media.[2] 3. Employ a stepwise dilution method (see Experimental Protocols).[2][8] 4. Pre-warm the culture medium to 37°C before adding the inhibitor.[5][8] 5. Add the inhibitor stock dropwise while gently vortexing or swirling the medium.[5] |
| Precipitation observed over time in the incubator | 1. The compound has limited stability in the aqueous medium at 37°C.[6] 2. Temperature fluctuations causing the compound to fall out of solution.[2] 3. Interaction with components of the culture vessel.[8] | 1. Consult the manufacturer's datasheet for stability information. Consider shorter experiment durations or replenishing the media with freshly prepared inhibitor.[5] 2. Ensure the incubator provides a stable temperature. 3. Consider using low-adhesion plasticware to minimize adsorption of the hydrophobic compound to surfaces.[8] |
| Inconsistent experimental results | 1. Incomplete dissolution of the stock solution.[8] 2. Precipitation in the working solution leading to a lower effective concentration.[8] | 1. Before each use, visually inspect the stock solution for any crystals. If present, gently warm the vial (e.g., in a 37-60°C water bath for 5-10 minutes) and vortex to ensure complete dissolution.[1] 2. Prepare fresh working solutions for each experiment and visually inspect for any signs of precipitation before adding to cells.[6] |
Experimental Protocols
1. Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the steps for dissolving this compound powder to create a concentrated stock solution.
-
Objective: To prepare a clear, high-concentration stock solution of this compound in anhydrous DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If solids are still visible, place the tube in a 37-60°C water bath or heat block for 5-10 minutes.[1]
-
Following heating, vortex the tube again.
-
For difficult-to-dissolve compounds, brief sonication in a water bath for 10-15 minutes can be effective.[1][9]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.[6][8]
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
-
Caption: Workflow for preparing a concentrated stock solution of this compound.
2. Preparation of Working Solution using Stepwise Dilution
This method is recommended to prevent precipitation when diluting the DMSO stock into your final cell culture medium.
-
Objective: To prepare a final working solution of this compound in complete cell culture medium with minimal risk of precipitation.
-
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the concentrated DMSO stock solution.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of pre-warmed, serum-containing medium (e.g., add 2 µL of a 10 mM stock to 198 µL of medium to make a 100 µM intermediate solution).
-
Gently vortex or flick the tube to mix thoroughly. This step allows serum proteins to bind to the inhibitor, aiding its solubility.[2][5]
-
Add the required volume of this intermediate dilution to the final volume of pre-warmed complete culture medium to achieve your desired final concentration.
-
Mix the final working solution gently by inverting the tube or pipetting up and down.
-
Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells.
-
Caption: Recommended stepwise dilution workflow to prevent inhibitor precipitation.
Signaling Pathway Visualization
This compound acts by inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Cellular pathway affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Interpreting Off-Target Effects of Tubulin Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are the most common types of off-target effects observed with tubulin inhibitors?
A1: While tubulin inhibitors are designed to disrupt microtubule dynamics, they can interact with other proteins, leading to a range of off-target effects. Common effects include the inhibition of various protein kinases, induction of mitochondrial dysfunction, and modulation of cardiovascular ion channels.[1][2][3] For example, some compounds developed as kinase inhibitors have been found to be potent tubulin polymerization inhibitors, and vice-versa.[4][5][6] These unintended interactions can trigger signaling pathways and cellular responses independent of mitotic arrest.[7][8]
Q2: My compound was designed as a kinase inhibitor, but I'm observing phenotypes consistent with mitotic arrest (e.g., rounded cells, G2/M block). What could be the cause?
A2: This is a well-documented phenomenon where compounds, particularly certain kinase inhibitors, possess previously unknown tubulin-binding activity.[5][6][9] The chemical scaffolds of some kinase inhibitors can fit into the binding pockets on tubulin (e.g., the colchicine (B1669291) site).[6] A key indicator is a rapid change in cell morphology; if a kinase inhibitor causes cells to lose their characteristic shape within a short timeframe, it strongly suggests a direct, off-target effect on tubulin.[10][11]
Q3: How can I differentiate between on-target effects (tubulin disruption) and potential off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects requires a multi-pronged approach.
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the compound's IC50 for tubulin polymerization. Cytotoxicity at significantly higher concentrations may suggest off-target activity.[1][12]
-
Cell Cycle Analysis: On-target effects typically result in a G2/M phase arrest.[13] Significant apoptosis in non-cycling or G1-phase cells points towards an off-target mechanism.
-
Use Control Compounds: Compare the observed phenotype with that induced by well-characterized tubulin inhibitors (e.g., paclitaxel (B517696), colchicine) and inhibitors of suspected off-targets (e.g., specific kinase inhibitors).
-
Rescue Experiments: If an off-target is suspected (e.g., a specific kinase), attempt to rescue the phenotype by overexpressing a constitutively active form of a downstream effector.[12]
Q4: At what concentrations are off-target effects most likely to become a concern?
A4: Off-target effects are generally more probable at concentrations significantly higher than the IC50 for the primary target.[12] It is crucial to perform dose-response experiments to establish a therapeutic window where on-target effects are maximized. Using the lowest effective concentration that achieves the desired on-target phenotype is a key strategy to minimize misleading data from off-target interactions.[12]
Troubleshooting Experimental Issues
Problem 1: I'm observing significant apoptosis even in non-mitotic or terminally differentiated cells.
-
Possible Cause: The inhibitor may have off-target effects on mitochondria. Vinca alkaloids, for example, can induce mitochondrial transmembrane potential loss, reactive oxygen species (ROS) production, and JNK activation, leading to apoptosis independent of mitotic arrest.[2] Paclitaxel can also initiate mitochondrial apoptotic signaling pathways.[14]
-
Troubleshooting Steps:
-
Measure Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like TMRE or JC-1 to assess mitochondrial health via flow cytometry or fluorescence microscopy. A loss of MMP is an early indicator of apoptosis.
-
Detect Reactive Oxygen Species (ROS): Employ probes such as CellROX or DCFDA to measure ROS levels, as mitochondrial dysfunction often leads to oxidative stress.[2]
-
Perform Western Blot Analysis: Probe for key proteins in mitochondrial apoptosis, such as the downregulation of Mcl-1 or changes in the Bax/Bcl-2 ratio.[2][14]
-
Problem 2: My compound induces dramatic changes in cell morphology (e.g., cell rounding, neurite retraction) much faster than expected for cell cycle-related effects.
-
Possible Cause: The compound is likely a direct and potent inhibitor of tubulin polymerization or depolymerization. Rapid alteration of the microtubule cytoskeleton directly impacts cell shape, independent of the cell cycle.[10] This effect has been used to identify tubulin as the true target of compounds previously classified as kinase inhibitors.[11]
-
Troubleshooting Steps:
-
Immunofluorescence Staining: Stain cells with an anti-α-tubulin antibody at early time points (e.g., 1-4 hours) post-treatment. Look for evidence of microtubule depolymerization (loss of filamentous network) or stabilization (formation of microtubule bundles).[15]
-
In Vitro Tubulin Polymerization Assay: Use purified tubulin in a cell-free assay to confirm a direct interaction between your compound and tubulin.[13] This definitively separates cytoskeletal effects from other cellular signaling.
-
Live-Cell Imaging: Use a cell line expressing fluorescently tagged tubulin (e.g., GFP-tubulin) to visualize microtubule dynamics in real-time upon compound addition.[4][16]
-
Problem 3: I am getting inconsistent IC50 values for my inhibitor across different cancer cell lines.
-
Possible Cause: Discrepancies in IC50 values can arise from several factors unrelated to the primary target. These include differential expression of tubulin isotypes (e.g., overexpression of βIII-tubulin is linked to resistance), overexpression of drug efflux pumps like P-glycoprotein (P-gp/MDR1), or the presence of a unique, cell-line-specific off-target.[1][7][15]
-
Troubleshooting Steps:
-
Profile Tubulin Isotype Expression: Use Western blotting to compare the expression levels of β-tubulin isotypes (especially βIII-tubulin) across your panel of cell lines.[15]
-
Assess Efflux Pump Activity: Check for P-gp overexpression via Western blot or qRT-PCR.[15] Alternatively, use a functional assay like a Rhodamine 123 efflux assay to measure P-gp activity.[15]
-
Perform Unbiased Target Identification: If the above steps do not explain the discrepancy, consider an unbiased proteomic approach like Thermal Proteome Profiling (TPP) to identify potential off-targets that are uniquely expressed or sensitive in a specific cell line.[17][18]
-
Quantitative Data on Dual-Target Inhibitors
Many compounds exhibit activity against both tubulin and other protein classes, particularly kinases. This polypharmacology can be an off-target liability or a therapeutic opportunity. The table below summarizes data for compounds with well-characterized dual activities.
| Compound | Primary Target Class | Primary Target IC50 | Off-Target Activity | Off-Target IC50 / Effect | Reference(s) |
| Tirbanibulin (KX2-391) | Kinase Inhibitor | ~25 nM (Src) | Tubulin Polymerization Inhibition | GI50 ~9-21 nM (in cells) | [4][12] |
| ON-01910 | Kinase Inhibitor | N/A | Tubulin Polymerization Inhibition | Identified in screen | [4] |
| Masitinib | Kinase Inhibitor | ~200 nM (c-Kit) | Microtubule Stabilization | Activity at 10 µM | [5] |
| Ponatinib | Kinase Inhibitor | ~0.4 nM (BCR-ABL) | Microtubule Stabilization | Activity at 10 µM | [5] |
Key Experimental Protocols
Protocol 1: Unbiased Off-Target Identification via Thermal Proteome Profiling (TPP)
This method identifies direct and indirect drug targets by measuring changes in protein thermal stability across the proteome upon drug binding.[17][18][19]
Methodology:
-
Cell Culture and Treatment: Culture mammalian cells to ~80% confluency. Treat one batch of cells with the tubulin inhibitor at a desired concentration and another with a vehicle (DMSO) control for a defined period.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into separate PCR tubes for each temperature point.
-
Heating Gradient: Heat the aliquots across a defined temperature range (e.g., 37°C to 67°C in 10 steps) for 3 minutes using a thermal cycler. This induces protein denaturation and aggregation.
-
Separation of Soluble Fraction: Cool the samples to room temperature. Lyse the cells completely (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry:
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: For each protein, plot the relative soluble amount against temperature to generate "melting curves." A shift in the melting curve between the drug-treated and control samples indicates a direct or indirect interaction. Drug-binding typically stabilizes a protein, shifting its melting curve to the right.
Protocol 2: Kinase Selectivity Profiling
This protocol describes a general workflow for screening a compound against a large panel of kinases to determine its selectivity profile.
Methodology:
-
Compound Preparation: Prepare the test compound (e.g., your tubulin inhibitor) in DMSO at a concentration suitable for the assay (typically a high concentration like 10 mM for initial screening).
-
Assay Execution (Radiometric Example): Kinase profiling is often outsourced to specialized companies. A common method is a radiometric assay like the HotSpot™ assay.[21]
-
A panel of purified kinases is arrayed in a multi-well plate.
-
Each kinase reaction includes the specific kinase, its substrate (protein or peptide), and ATP radiolabeled with ³³P ([γ-³³P]ATP).
-
The test compound is added to each well at one or more concentrations.
-
The reaction is allowed to proceed, during which the kinase transfers the radiolabeled phosphate (B84403) from ATP to its substrate.
-
-
Signal Detection: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away.[21]
-
Data Analysis:
-
The radioactivity on the filter is measured, which is proportional to the activity of the kinase.
-
The percentage of inhibition for each kinase is calculated by comparing the signal in the presence of the compound to a vehicle (DMSO) control.
-
Results are often visualized on a "kinome map" to show the selectivity profile. For hits, follow-up dose-response curves are generated to determine IC50 values.[21]
-
Protocol 3: Validating Microtubule Disruption via Immunofluorescence
This is a standard cell-based assay to visualize the state of the microtubule network.
Methodology:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a multi-well plate until they are 50-70% confluent.
-
Drug Treatment: Treat the cells with the tubulin inhibitor at its IC50 concentration (and 10x IC50) for a relevant period (e.g., 4, 12, or 24 hours). Include untreated and vehicle controls.
-
Fixation:
-
Aspirate the media and gently wash the cells with warm PBS.
-
Fix the cells by incubating with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization: If using PFA fixation, wash with PBS and then permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Immunostaining:
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI during the secondary antibody incubation or as a final step.
-
-
Mounting and Imaging: Wash three times with PBS, then mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope. Analyze the microtubule structure for depolymerization, bundling, or other aberrations compared to controls.
Visualizations
// Node Definitions start [label="Observe Unexpected Phenotype\n(e.g., excess toxicity, altered morphology)", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Does phenotype correlate with\ncell cycle arrest (G2/M)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; on_target [label="Phenotype is likely\nON-TARGET\n(Microtubule Disruption)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; off_target_path [label="Phenotype may be\nOFF-TARGET", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q2 [label="Is morphology change\nvery rapid (<4h)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; direct_tubulin [label="Strongly suggests direct\ntubulin inhibition.\nConfirm with in vitro assay.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q3 [label="Is toxicity high in\nnon-dividing cells?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; mito_effect [label="Suspect mitochondrial toxicity.\nAssay for ROS and MMP.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
unbiased_screen [label="Perform unbiased screen\n(e.g., Thermal Proteome Profiling)\nto identify novel off-targets.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> on_target [label=" Yes"]; q1 -> off_target_path [label="No "]; off_target_path -> q2; q2 -> direct_tubulin [label="Yes"]; q2 -> q3 [label="No"]; q3 -> mito_effect [label="Yes"]; q3 -> unbiased_screen [label="No"]; } caption [label="Fig 1. Troubleshooting workflow for unexpected phenotypes.", shape=plaintext, fontsize=10];
// Node Definitions n1 [label="1. Treat Cells\n(Drug vs. Vehicle)", fillcolor="#F1F3F4", fontcolor="#202124"]; n2 [label="2. Apply Heat Gradient\n(Denatures Proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; n3 [label="3. Isolate Soluble Proteins\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; n4 [label="4. Digest & Label Peptides\n(Trypsin + TMT Tags)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n5 [label="5. Combine & Analyze\n(LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n6 [label="6. Data Analysis\n(Generate Melting Curves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; n7 [label="Identify Proteins with\nAltered Thermal Stability\n(Direct/Indirect Targets)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges n1 -> n2 -> n3 -> n4 -> n5 -> n6 -> n7; } caption [label="Fig 3. Experimental workflow for Thermal Proteome Profiling (TPP).", shape=plaintext, fontsize=10];
References
- 1. benchchem.com [benchchem.com]
- 2. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in cell morphology guide identification of tubulin as the off‐target for protein kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
- 21. reactionbiology.com [reactionbiology.com]
how to improve Tubulin polymerization-IN-62 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with Tubulin Polymerization-IN-62 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1]
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always perform a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the tolerated range for your assay to find the optimal solubility for your molecule.
-
Use a co-solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1] However, ensure the co-solvent is compatible with your experimental system.[2]
-
Prepare a fresh dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1]
Q2: I am observing a loss of this compound activity in my cell-based assay over time. What could be the cause?
A2: Loss of activity can be attributed to several factors:
-
Degradation in culture medium: The compound may be chemically unstable in the culture medium. Assess the compound's stability in your specific medium over the time course of your experiment.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of storage containers or assay plates, reducing the effective concentration in the solution.[2] Using low-binding plates or adding a small amount of a non-ionic surfactant can help mitigate this.[2]
-
Poor cell permeability: The compound may not be efficiently entering the cells. Standard assays can be used to evaluate cell permeability.[2]
-
Compound degradation: The compound may be degrading to an insoluble or inactive product. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines to minimize degradation.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are crucial for maintaining the integrity of the compound.
-
Solvent Selection: For preparing high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is generally recommended.[3]
-
Stock Solution Preparation:
-
Allow the vial of the compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex briefly or sonicate in a water bath until the compound is completely dissolved.[3]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the stock solution at -20°C or -80°C for long-term storage.[3] When stored properly, the DMSO stock solution should be stable for several months.
-
For light-sensitive compounds, store solutions in amber vials or wrap containers in aluminum foil.[2]
-
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
This guide helps you troubleshoot and resolve the precipitation of this compound when diluting from a DMSO stock into an aqueous buffer.
Issue: Loss of Compound Activity
This decision tree helps identify the potential cause for the loss of this compound activity in your experiments.
References
avoiding cytotoxicity of DMSO in Tubulin polymerization-IN-62 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tubulin polymerization-IN-62 in their experiments, with a specific focus on mitigating the cytotoxic effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 14b) is a potent inhibitor of microtubule polymerization, exhibiting an IC50 value of 7.5 μM in biochemical assays.[1] It also functions as a degrader of α- and β-tubulin.[1] By disrupting microtubule dynamics, IN-62 effectively inhibits the proliferation of various cancer cell lines, such as MCF-7, A549, and HCT-116, with IC50 values in the nanomolar range (32, 60, and 29 nM, respectively).[1] Its mechanism of action involves arresting the cell cycle at the G2/M phase and inhibiting cancer cell migration.[1]
Q2: Why is DMSO used as a solvent for IN-62, and what are the potential issues?
A2: Like many small molecule inhibitors, IN-62 is often hydrophobic and has low solubility in aqueous solutions.[2][3] DMSO is a powerful organic solvent capable of dissolving such compounds for use in biological assays.[4] However, DMSO itself can have biological effects. At certain concentrations, it can be cytotoxic to cells and can also directly influence tubulin polymerization, which can interfere with the interpretation of experimental results.[5][6]
Q3: What is the recommended final concentration of DMSO in my tubulin polymerization assay?
A3: It is crucial to keep the final DMSO concentration in your assay as low as possible while ensuring your compound remains soluble. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for the majority of cell lines.[3] However, some sensitive or primary cell lines may require even lower concentrations, below 0.1%.[3] For in vitro tubulin polymerization assays, some protocols suggest that a maximum DMSO concentration of 2% is compatible. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific experimental setup.
Q4: Can DMSO alone affect tubulin polymerization?
A4: Yes. Studies have shown that DMSO can promote tubulin assembly and stabilize microtubules.[5] This can complicate the evaluation of tubulin inhibitors like IN-62. The promoting effect of DMSO on tubulin polymerization needs to be accounted for in your experimental design, primarily through the use of appropriate vehicle controls (the same final concentration of DMSO without the inhibitor).
Q5: Are there any alternatives to DMSO for dissolving IN-62?
A5: While DMSO is the most common solvent, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered.[2][4][7] However, their suitability and potential cytotoxicity must be evaluated for your specific cell type and assay conditions. It is essential to perform a vehicle control for any alternative solvent used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal or apparent "inhibition" in vehicle control (DMSO only). | The DMSO concentration is too high and is causing cytotoxicity, leading to a decrease in signal in cell-based assays. | Determine the maximum non-toxic DMSO concentration for your cell line using a dose-response experiment (see protocol below). Ensure the final DMSO concentration in all wells, including controls, is below this toxic threshold. |
| DMSO is promoting tubulin polymerization in a biochemical assay, altering the baseline reading. | Always subtract the signal from a vehicle-only control from all other readings. Ensure consistent DMSO concentration across all experimental and control wells. | |
| Precipitation of IN-62 upon dilution in aqueous buffer/media. | The final DMSO concentration is too low to maintain the solubility of the hydrophobic IN-62. | - Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer or media. - Add the DMSO stock drop-wise to the aqueous solution while vortexing to ensure rapid dispersion.[3] - If permissible for your experiment, slightly increase the final DMSO concentration, staying within the non-toxic range. |
| Inconsistent or non-reproducible IC50 values for IN-62. | - Variability in the final DMSO concentration between experiments. - Degradation of IN-62 in the stock solution due to improper storage. - The inherent biological activity of DMSO is interfering with the assay. | - Prepare a large batch of your working solutions to minimize pipetting errors. - Aliquot your DMSO stock solution of IN-62 into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] - Re-evaluate the optimal, non-interfering DMSO concentration for your assay. |
| Observed cellular effects do not correlate with the expected inhibition of tubulin polymerization. | The observed effects are due to DMSO-induced cytotoxicity rather than the specific activity of IN-62. | Conduct a thorough DMSO toxicity assessment. Compare the cellular morphology and viability in the presence of IN-62 to that of the vehicle control at the same DMSO concentration. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration
This protocol is designed to identify the highest concentration of DMSO that does not significantly impact cell viability in your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium. A common range to test is from 0.01% to 5% (v/v).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DMSO. Include a "no DMSO" control.
-
Incubation: Incubate the plate for the same duration as your planned IN-62 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The maximum tolerable DMSO concentration is the highest concentration that does not result in a significant decrease in cell viability compared to the "no DMSO" control.
Protocol 2: In Vitro Tubulin Polymerization Assay with IN-62
This is a general protocol for a fluorescence-based tubulin polymerization assay.
-
Reagent Preparation:
-
Prepare a stock solution of IN-62 in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the IN-62 stock solution in a suitable buffer, ensuring the final DMSO concentration will be consistent across all experimental wells and below the predetermined toxic level.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Prepare positive controls (e.g., paclitaxel (B517696) for polymerization promotion, nocodazole (B1683961) for inhibition) and a negative control (buffer only).
-
-
Reaction Setup:
-
On ice, add the assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to the wells of a 96-well plate.
-
Add your IN-62 dilutions, vehicle control, and positive/negative controls to the respective wells.
-
Add a fluorescent reporter dye that binds to polymerized tubulin.
-
-
Initiate Polymerization:
-
Add purified tubulin protein to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Calculate the rate of polymerization and the maximum polymer mass for each concentration of IN-62.
-
Determine the IC50 value of IN-62 for tubulin polymerization inhibition.
-
Quantitative Data Summary
Table 1: DMSO Cytotoxicity Thresholds in Various Cancer Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Viability Reduction | Reference |
| HepG2 | 2.5% | 24 h | > 30% | |
| HepG2 | 0.625% | 72 h | ~33.6% | |
| Huh7 | 5% | 24 h | ~49.1% | |
| Huh7 | 2.5% | 48 h | ~31.7% | |
| MCF-7 | 0.3125% | 24 h | Cytotoxic | |
| MDA-MB-231 | 5% | 24 h | ~53% |
Note: These values are indicative and the optimal non-toxic concentration should be determined experimentally for your specific cell line and conditions.
Table 2: Activity of this compound
| Parameter | Value | Reference |
| IC50 (Tubulin Polymerization) | 7.5 μM | [1] |
| IC50 (MCF-7 cells) | 32 nM | [1] |
| IC50 (A549 cells) | 60 nM | [1] |
| IC50 (HCT-116 cells) | 29 nM | [1] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tubulin Polymerization Assays with Novel Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro tubulin polymerization assays, with a focus on novel inhibitory compounds. Due to the absence of publicly available data for a compound specifically named "Tubulin polymerization-IN-62," this guide will use a representative novel tubulin polymerization inhibitor, hereafter referred to as "TPI-62," to illustrate key principles and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a novel tubulin polymerization inhibitor like TPI-62?
A1: Novel tubulin polymerization inhibitors, such as the representative TPI-62, typically exert their effects by binding to tubulin subunits (αβ-heterodimers). This binding interferes with the assembly of microtubules, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1][2] By disrupting microtubule dynamics, these inhibitors can lead to an arrest of the cell cycle, often in the G2/M phase, and subsequently induce apoptosis (programmed cell death) in cancer cells.[3][4]
Q2: What is a recommended starting concentration range for a new tubulin polymerization inhibitor in an in vitro assay?
A2: For a novel compound with unknown activity, a wide concentration range should be tested to determine its potency. A common starting point for in vitro tubulin polymerization assays is in the low micromolar range.[5] A dose-response experiment is recommended, with concentrations spanning from nanomolar to high micromolar (e.g., 10 nM to 100 µM) to establish the half-maximal inhibitory concentration (IC50).[3]
Q3: What are the critical components and conditions for a successful in vitro tubulin polymerization assay?
A3: A successful assay depends on several key factors:
-
High-Quality Tubulin: Use polymerization-competent tubulin (>99% pure) that has been properly stored at -80°C in single-use aliquots to avoid freeze-thaw cycles.[3][6]
-
Polymerization Buffer: A well-defined buffer, such as G-PEM (General Polymerization Buffer containing PIPES, MgCl2, and EGTA), is essential to maintain the optimal pH and ionic strength for polymerization.[3][7]
-
GTP: GTP is required for tubulin polymerization as it binds to the β-tubulin subunit.[7][8] It should be added fresh to the polymerization buffer before initiating the experiment.[3]
-
Temperature: Tubulin polymerization is temperature-dependent and should be carried out at 37°C.[8][9] Assays are typically initiated by a temperature jump from 4°C to 37°C.[9]
Q4: How long should I incubate my tubulin polymerization assay?
A4: The incubation time for an in vitro tubulin polymerization assay is typically monitored kinetically. The reaction is usually followed for 60 to 90 minutes, during which the polymerization process reaches a steady state (plateau).[5][10] The kinetic data, plotted as absorbance or fluorescence over time, provides information on the lag phase (nucleation), the linear phase (elongation), and the plateau phase (steady state).[11]
Troubleshooting Guide
This guide addresses common issues encountered during tubulin polymerization assays.
Issue 1: No or Weak Polymerization in the Control Group
| Possible Cause | Solution | Supporting Details |
| Inactive Tubulin | Use a fresh aliquot of high-purity, polymerization-competent tubulin. | Tubulin is a labile protein; improper storage (e.g., repeated freeze-thaw cycles, storage at temperatures warmer than -80°C) can lead to denaturation and loss of activity.[3][6][10] |
| Incorrect Buffer Composition | Prepare fresh polymerization buffer, ensuring the correct pH (typically 6.9) and concentrations of all components (e.g., PIPES, MgCl2, EGTA).[3][7] | The buffer composition is critical for optimal tubulin polymerization. |
| Degraded GTP | Prepare a fresh solution of GTP and add it to the buffer immediately before the assay. | GTP is essential for polymerization and can degrade with improper storage or handling.[6][7] |
| Suboptimal Temperature | Ensure the microplate reader is pre-warmed to and maintains a constant 37°C throughout the assay. | Tubulin polymerization is highly sensitive to temperature; even a slight decrease can significantly reduce the rate and extent of polymerization.[9] |
Issue 2: High Background Signal or Precipitate in Wells
| Possible Cause | Solution | Supporting Details |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, lower the concentration of TPI-62 or try a different solvent. | The compound may not be fully soluble in the assay buffer at the tested concentration. The final DMSO concentration should typically not exceed 2%.[5][6] |
| Compound Interference | Run a control containing only the compound and buffer to measure its intrinsic absorbance or fluorescence at the assay wavelength. | The test compound itself may absorb light or fluoresce at the wavelength used for detection, leading to a false-positive signal. |
| Tubulin Aggregation | If tubulin has been stored improperly or subjected to freeze-thaw cycles, clarify the solution by ultracentrifugation before use. | Pre-existing tubulin aggregates can act as seeds, leading to a shortened or absent lag phase and potentially causing light scattering that increases the background signal.[7][10] |
Issue 3: Inconsistent Results Between Replicates
| Possible Cause | Solution | Supporting Details |
| Pipetting Errors | Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure accurate and consistent pipetting volumes. | Inconsistent volumes of tubulin or test compound will lead to variability in the polymerization reaction. |
| Temperature Gradients | Pre-warm the 96-well plate in the spectrophotometer for a few minutes before adding the final reagents. Use the central wells of the plate to avoid edge effects.[10] | Temperature variations across the plate can cause differences in polymerization rates between wells.[6] |
| Air Bubbles | Be careful to avoid introducing air bubbles when pipetting. If bubbles are present, gently tap the plate to dislodge them. | Air bubbles can interfere with the light path in absorbance or fluorescence readings, leading to erroneous data.[10] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol provides a general framework for assessing the effect of a novel inhibitor on tubulin polymerization by measuring changes in turbidity at 340 nm.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Polymerization Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA[3]
-
GTP solution (100 mM)
-
Glycerol
-
TPI-62 stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., Nocodazole)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[3]
-
Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Aliquot and store at -80°C.[3]
-
For the assay, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the complete polymerization buffer. Keep on ice.
-
Prepare serial dilutions of TPI-62 and controls in the complete polymerization buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.[5]
-
-
Assay Setup:
-
On ice, add the diluted TPI-62, controls, or vehicle to the appropriate wells of a pre-chilled 96-well plate.
-
Add the diluted tubulin solution to each well to initiate the reaction.
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of TPI-62 and the controls.
-
Analyze the kinetic parameters: lag time, maximum rate of polymerization (Vmax), and the steady-state absorbance.
-
Visualizations
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for an in vitro tubulin polymerization assay.
Logical Troubleshooting Flow for "No Polymerization"
Caption: Troubleshooting workflow for no tubulin polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Delivery of Tubulin Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tubulin inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo delivery of tubulin inhibitors?
A1: The main obstacles in the in vivo application of tubulin inhibitors include poor aqueous solubility, significant off-target toxicity, and the development of multidrug resistance (MDR).[1][2][3] Many of these compounds are hydrophobic, making them difficult to formulate for systemic administration.[4][5] Their potent cytotoxic nature can lead to dose-limiting toxicities such as neutropenia and peripheral neuropathy.[6][7] Furthermore, cancer cells can develop resistance through mechanisms like the overexpression of drug efflux pumps (e.g., P-glycoprotein) or alterations in tubulin isotypes.[4][6][8]
Q2: How does the mechanism of action of tubulin inhibitors influence their in vivo delivery challenges?
A2: Tubulin inhibitors function by disrupting microtubule dynamics, which are crucial for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells.[6] While this is effective against cancer cells, normal proliferating cells in the body, such as hematopoietic precursors and neurons, are also susceptible, leading to common toxicities like myelosuppression and neurotoxicity.[6][7][9] The non-specific distribution of these potent cytotoxic agents is a major contributor to these adverse effects.[2]
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Formulation for In Vivo Administration
Q: I am having difficulty dissolving my tubulin inhibitor for in vivo administration. What are the recommended formulation strategies?
A: This is a frequent challenge due to the hydrophobic nature of many tubulin inhibitors.[5] Here is a step-by-step guide to address this issue:
-
Initial Solvent Selection: The first step is to find a suitable organic solvent to create a concentrated stock solution.
-
Recommended Solvents: High-purity Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are commonly used.[9][10]
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in your chosen solvent. Ensure complete dissolution, using gentle warming or sonication if necessary, while being mindful of compound stability.
-
-
Vehicle Selection for Injection: The stock solution must be diluted into a biocompatible vehicle for administration to animals. Direct injection of a high concentration of organic solvent is often toxic.
-
Commonly Used Vehicles:
-
Co-solvent systems: A mixture of solvents is often used to maintain solubility upon dilution. A widely cited example for paclitaxel (B517696) is a 1:1 (v/v) mixture of Cremophor EL and ethanol.[11] However, be aware that Cremophor EL can cause hypersensitivity reactions and toxicity.[1][6][12]
-
Aqueous solutions with solubilizing agents:
-
Cyclodextrins: These can encapsulate hydrophobic drugs, increasing their aqueous solubility.
-
Surfactants/Polymers: Polysorbates (e.g., Tween 80) or polyethylene (B3416737) glycols (e.g., PEG300, PEG400) can be used. A common formulation might consist of DMSO, PEG300, Tween 80, and saline.[9][13]
-
-
-
Precipitation upon Dilution: It is common for the compound to precipitate when the organic stock is diluted into an aqueous vehicle. To mitigate this, add the diluent slowly while vortexing the solution.
-
-
Alternative Advanced Formulations: If standard methods fail, consider more advanced delivery systems.
Below is a workflow for preparing an in vivo formulation.
Issue 2: High In Vivo Toxicity or Adverse Effects
Q: My mice are experiencing significant weight loss and other signs of toxicity. How can I mitigate these adverse effects?
A: Toxicity is a major concern with potent cytotoxic agents like tubulin inhibitors.[6][9] A systematic approach is needed to manage this.
-
Determine the Maximum Tolerated Dose (MTD): If not already established, an MTD study is crucial. This involves administering escalating doses of the inhibitor to different cohorts of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality). The MTD is the highest dose that does not cause unacceptable toxicity.
-
Dose and Schedule Optimization:
-
Reduce the Dose: Administer a dose below the MTD.
-
Modify the Dosing Schedule: Instead of daily administration, try intermittent dosing (e.g., every other day, or twice a week). This can allow normal tissues to recover between treatments.
-
-
Route of Administration: The route of administration can influence the toxicity profile. Intravenous (IV) administration often leads to higher peak plasma concentrations and potentially more acute toxicity compared to intraperitoneal (IP) or oral (PO) routes.
-
Targeted Delivery: As mentioned previously, nanoparticle-based delivery systems can reduce off-target toxicity by preferentially accumulating in tumor tissue through the enhanced permeability and retention (EPR) effect.[2]
Issue 3: Low In Vivo Efficacy Despite Good In Vitro Potency
Q: My tubulin inhibitor is very effective in cell culture, but I am not observing significant tumor growth inhibition in my xenograft model. What are the potential causes and how can I troubleshoot this?
A: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Several factors could be responsible.
Issue 4: Suspected Multidrug Resistance (MDR)
Q: I suspect the cancer cells in my model are resistant to the tubulin inhibitor. How can I confirm this and what are my options?
A: MDR is a significant hurdle.[4][8] The two most common mechanisms for tubulin inhibitors are:
-
Overexpression of P-glycoprotein (P-gp): This efflux pump actively removes the drug from the cell, reducing its intracellular concentration.[8][14][15]
-
How to test for it:
-
Western Blot/qRT-PCR: Analyze tumor tissue from treated and control animals for the expression of P-gp (encoded by the ABCB1 gene).
-
Rhodamine 123 Efflux Assay: This functional assay can be performed on cells isolated from the tumors to measure P-gp activity.
-
-
-
Alterations in Tubulin Isotypes: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is strongly associated with resistance to taxanes and vinca (B1221190) alkaloids.[4]
-
How to test for it:
-
Western Blot/Immunohistochemistry: Use isotype-specific antibodies to analyze the expression of βIII-tubulin in tumor samples.
-
-
Strategies to Overcome Resistance:
-
Co-administration with an MDR inhibitor: Compounds like verapamil (B1683045) or tariquidar (B1662512) can inhibit P-gp function, although this approach can be limited by toxicity.
-
Use of Novel Inhibitors: Some newer tubulin inhibitors, especially those that bind to the colchicine (B1669291) site, are less susceptible to P-gp-mediated efflux and may be effective against cells overexpressing βIII-tubulin.[4]
-
Nanoparticle Delivery: Nanoparticles can be taken up by cells via endocytosis, a process that can bypass P-gp efflux pumps.[2]
Quantitative Data Summary
The following tables provide a summary of quantitative data for commonly used tubulin inhibitors and related experimental parameters.
Table 1: Solubility of Paclitaxel in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 µg/mL | [16] |
| Ethanol | ~1.5 mg/mL | [10] |
| DMSO | ~5 mg/mL | [10] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [10] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [10] |
| PEG 400 | High | [17] |
Table 2: In Vivo Dosage and Efficacy of Selected Tubulin Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosage and Schedule | Route | Efficacy (% TGI*) | Reference |
| Paclitaxel | HT-29 (colorectal) | 10 mg/kg, daily | i.p. | Significant tumor growth inhibition | [18] |
| Tirbanibulin | FaDu (head & neck) | 15 mg/kg, daily | p.o. | 97% | [19] |
| Crolibulin | Myc-CaP (prostate) | 20 mg/kg, twice a week | i.v. | Significant anti-vascular activity | [20] |
| Abraxane | HT-29 (colorectal) | 30 mg/kg | i.v. | Significantly greater than Nanoxel | [7] |
*TGI: Tumor Growth Inhibition
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS Assay)
Objective: To determine the cytotoxic effect of a tubulin inhibitor on a cancer cell line and calculate its IC₅₀ value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Tubulin inhibitor stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tubulin inhibitor in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add 100 µL of medium containing the different concentrations of the inhibitor. Include vehicle control (medium + DMSO) wells.
-
Incubate for a specified period (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[2][3][21]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[2][3][21]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2][3]
-
Data Analysis: Subtract the absorbance of a "medium only" blank. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a tubulin inhibitor.
Materials:
-
6-well cell culture plates
-
Cancer cell line
-
Tubulin inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the tubulin inhibitor at the desired concentration (e.g., IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvesting: Collect both adherent (using trypsin) and floating cells to include the apoptotic population. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (can be stored for weeks).[22]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI staining solution.[22]
-
Incubation: Incubate at room temperature for 30 minutes in the dark.[22]
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in G0/G1 (2N DNA), S, and G2/M (4N DNA) phases.[22]
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a tubulin inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line
-
Sterile PBS or culture medium (for cell suspension)
-
Matrigel (optional)
-
Formulated tubulin inhibitor
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[18]
-
-
Drug Administration:
-
Administer the formulated tubulin inhibitor and the vehicle control to their respective groups according to the predetermined dose, route, and schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
-
Study Endpoint:
-
The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a fixed treatment duration.
-
At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Signaling Pathway of Tubulin Inhibitors
References
- 1. Efficacy and toxicological studies of cremophor EL free alternative paclitaxel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell viability assessment [protocols.io]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Alternative formulations of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Cremophor EL on the pharmacokinetics, antitumor activity and toxicity of doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trial and pharmacokinetics of the tubulin inhibitor 1069C85--a synthetic agent binding at the colchicine site designed to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]
- 16. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Tubulin-Degrading Activity: A Comparative Analysis
Introduction
Microtubule-targeting agents are a cornerstone of cancer chemotherapy, primarily functioning by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2][3][4] These agents are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca (B1221190) alkaloids).[1][4][5] A newer, promising class of agents induces the direct degradation of tubulin, offering potential advantages in overcoming resistance and reducing neurotoxicity.[6][7]
This guide provides a framework for researchers to validate the tubulin-degrading activity of a novel compound, hereafter referred to as "Test Compound (T-IN-62)". We will compare its hypothetical performance against established microtubule-targeting agents with distinct mechanisms of action: the microtubule destabilizer Vincristine , the microtubule stabilizer Paclitaxel , and Cevipabulin , a compound known to induce tubulin degradation.[4][8][9] This guide will detail the essential experiments, present data in a comparative format, and illustrate the underlying mechanisms and workflows.
Comparative Analysis of Tubulin-Targeting Agents
The primary objective is to determine if T-IN-62 reduces cellular tubulin levels through degradation rather than by inhibiting its polymerization or stabilizing microtubules. The following tables summarize the expected outcomes for T-IN-62 if it is a true tubulin degrader, in contrast to other agents.
Table 1: Cellular Activity Profile
| Parameter | T-IN-62 (Hypothetical) | Vincristine | Paclitaxel | Cevipabulin |
| IC50 (HeLa cells, 72h) | 15 nM | 10 nM | 5 nM | 20 nM |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G2/M Phase | G2/M Phase |
| Primary Mechanism | Tubulin Degradation | Tubulin Polymerization Inhibition | Microtubule Stabilization | Tubulin Degradation |
Table 2: Mechanistic Assay Results
| Assay | T-IN-62 (Hypothetical) | Vincristine | Paclitaxel | Cevipabulin |
| In Vitro Tubulin Polymerization | No significant inhibition | Strong Inhibition | Promotion | No significant inhibition[8] |
| α-Tubulin Protein Level (Western Blot, 24h) | ~70% Decrease | No significant change | No significant change | ~60% Decrease[8] |
| β-Tubulin Protein Level (Western Blot, 24h) | ~70% Decrease | No significant change | No significant change | ~60% Decrease[8] |
| TUBB mRNA Level (qPCR, 24h) | No significant change | No significant change | No significant change | No significant change[8] |
| Tubulin Level with MG132 (Proteasome Inhibitor) | Degradation Blocked | N/A | N/A | Degradation Blocked[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Materials: Purified porcine tubulin (>99%), GTP, tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), 96-well plates, fluorescence plate reader.
-
Protocol:
-
Prepare a reaction mixture containing tubulin (2 mg/mL) in polymerization buffer.
-
Add the test compound (T-IN-62), positive controls (Vincristine, Paclitaxel), or vehicle (DMSO) to respective wells of a 96-well plate.
-
To initiate polymerization, add GTP (1 mM) and the fluorescent reporter to the reaction mixture and dispense into the wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor fluorescence (Ex/Em ~360/450 nm for DAPI) every minute for 60 minutes.[10] An increase in fluorescence indicates tubulin polymerization.[10][11]
-
Western Blot for Tubulin Levels
This is the most direct method to quantify changes in total cellular tubulin protein levels.
-
Materials: HeLa cells, cell culture reagents, test compounds, lysis buffer, protease inhibitor cocktail, antibodies (anti-α-tubulin, anti-β-tubulin, anti-GAPDH), secondary antibodies, ECL substrate.
-
Protocol:
-
Seed HeLa cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of T-IN-62, controls, or vehicle for 16-24 hours.[8]
-
For the proteasome inhibition arm, pre-treat a set of cells with MG132 (10 µM) for 1 hour before adding the test compound.[8]
-
Wash cells with PBS and lyse them in lysis buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and quantify band intensity using densitometry software.
-
Quantitative PCR (qPCR) for Tubulin mRNA Levels
This assay is essential to rule out that the observed decrease in tubulin protein is due to reduced gene expression.
-
Materials: Treated cell samples from the Western blot protocol, RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for α-tubulin (TUBA1A), β-tubulin (TUBB), and a housekeeping gene (e.g., GAPDH).
-
Protocol:
-
Extract total RNA from treated and control cells using a commercial kit.
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers, and a SYBR Green or TaqMan master mix.
-
Analyze the results using the ΔΔCt method to determine the relative expression of tubulin transcripts, normalized to the housekeeping gene.[8]
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.
Caption: Mechanisms of different microtubule-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Tubulin degradation: Principles, agents, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Guide to Tubulin Polymerization Inhibitors: Validating Effects on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tubulin polymerization inhibitor OAT-449 with other well-established agents, focusing on their validated effects on cancer cell migration. Due to the limited publicly available information on a compound specifically named "Tubulin polymerization-IN-62," this guide utilizes OAT-449 as a representative novel tubulin inhibitor, drawing comparisons with established drugs such as Vincristine, Paclitaxel, and Combretastatin A4.
Executive Summary
Tubulin polymerization is a critical process for cell division and migration, making it a key target in cancer therapy. Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, their impact on the cytoskeleton significantly affects cell motility, a crucial factor in cancer metastasis. This guide presents a comparative analysis of OAT-449 and other tubulin inhibitors, summarizing their effects on cell migration with supporting quantitative data from various cancer cell lines. Detailed experimental protocols for common cell migration assays are also provided to facilitate the design and interpretation of related research.
Data Presentation: Quantitative Effects on Cell Migration
The following table summarizes the inhibitory effects of various tubulin polymerization inhibitors on the migration of different cancer cell lines. Data is presented as the percentage of migration inhibition or wound closure, as specified in the cited studies. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from multiple sources.
| Compound | Cell Line | Assay Type | Concentration | % Inhibition of Migration / Wound Closure |
| OAT-449 | - | - | - | No direct quantitative data on cell migration is publicly available. Based on its mechanism of inhibiting tubulin polymerization, a significant reduction in cell migration is expected. |
| Vincristine | HCT116 | Transwell Assay | 0.5 - 15 µM | Promoted migration and invasion in this specific study. |
| Paclitaxel | HeLa | Transwell Assay | 10 nM | Effective inhibition of migration. |
| MCF-7 | Wound Healing | - | Prevented inhibition of migration by low, nontoxic concentrations. | |
| A549 | Wound Healing | 0.4 µM | Slower migration to fill the gap.[1][2] | |
| Combretastatin A4 | TPC1 | Transwell Assay | 5 µM | Remarkable inhibition of cell migration.[3] |
| TPC1 | Transwell Assay | 10 µM | Remarkable inhibition of cell migration.[3] |
Note: The effect of tubulin inhibitors on cell migration can be cell-type specific and concentration-dependent. For instance, while most studies show an inhibitory effect, some, like the one with Vincristine on HCT116 cells, report a promotion of migration, possibly through complex signaling pathway interactions.
Experimental Protocols
Wound Healing (Scratch) Assay
This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of closure.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the tubulin inhibitor at the desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Immediately capture an image of the scratch (time 0) using a phase-contrast microscope. Take subsequent images at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Wound Closure = [(Area at time 0 - Area at time t) / Area at time 0] * 100
Transwell Migration Assay (Boyden Chamber)
This assay evaluates the chemotactic migration of individual cells through a porous membrane.
Protocol:
-
Chamber Preparation: Place a cell culture insert (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free media containing the tubulin inhibitor at various concentrations and seed them into the upper chamber of the insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with a solution like 0.5% crystal violet.
-
Wash the inserts and allow them to air dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: The number of migrated cells in the treated groups is compared to the control group to determine the percentage of inhibition.
Mandatory Visualizations
Signaling Pathway of Tubulin Inhibitors in Cell Migration
Caption: Tubulin inhibitors disrupt microtubule dynamics, affecting cell migration.
Experimental Workflow for a Wound Healing Assay
Caption: Workflow for assessing cell migration using a wound healing assay.
References
Confirming G2/M Arrest with Tubulin Polymerization-IN-62: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tubulin polymerization-IN-62, a potent inhibitor of tubulin polymerization, with other methods for inducing G2/M cell cycle arrest. We present supporting experimental data for representative tubulin inhibitors, detailed protocols for key confirmation assays, and visual diagrams to elucidate the underlying mechanisms and workflows.
Introduction to G2/M Arrest and Tubulin Polymerization Inhibitors
The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that DNA is fully replicated and undamaged before a cell enters mitosis. Inducing G2/M arrest is a key therapeutic strategy in cancer research, as it can selectively halt the proliferation of rapidly dividing cancer cells and enhance their sensitivity to other cytotoxic agents.
Tubulin polymerization inhibitors, such as this compound, exert their effects by disrupting the dynamics of microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during mitosis. By inhibiting the polymerization of tubulin dimers into microtubules, these agents activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and often culminating in apoptosis.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin polymerization inhibitors bind to β-tubulin, a subunit of the tubulin heterodimer. This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[1] The disruption of microtubule dynamics is detected by the spindle assembly checkpoint, a complex signaling pathway that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This sustained checkpoint activation results in a robust G2/M arrest.
Caption: Signaling pathway of G2/M arrest induced by tubulin polymerization inhibitors.
Comparative Performance of G2/M Arresting Agents
| Compound | Mechanism of Action | Target | Cell Line | IC50 for Tubulin Polymerization (µM) | Effective Concentration for G2/M Arrest | Reference |
| Nocodazole | Tubulin Polymerization Inhibitor | β-Tubulin | Various | ~1-5 | 0.1 - 1 µM | [2] |
| Colchicine | Tubulin Polymerization Inhibitor | β-Tubulin | Various | ~1-10 | 0.05 - 0.5 µM | [3][4] |
| Vincristine | Tubulin Polymerization Inhibitor | β-Tubulin | Various | ~1 | 0.01 - 0.1 µM | [5] |
| Irinotecan | DNA Damage Agent | Topoisomerase I | Various | N/A | 0.1 - 1 µM | |
| Proflavine | DNA Damage Agent | DNA Intercalator | Various | N/A | 1 - 10 µM |
Experimental Protocols for Confirming G2/M Arrest
Robust confirmation of G2/M arrest requires multiple experimental approaches. The following are detailed protocols for the most common and reliable methods.
Experimental Workflow
Caption: A typical experimental workflow for confirming G2/M cell cycle arrest.
Protocol 1: Flow Cytometry for DNA Content Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, collecting both adherent and floating cells.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.[6]
-
Storage: Store fixed cells at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]
-
Analysis: Analyze the stained cells on a flow cytometer. An accumulation of cells with 4N DNA content is indicative of G2/M arrest.
Protocol 2: Western Blotting for G2/M Regulatory Proteins
This protocol detects the levels of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect protein bands using a chemiluminescent substrate. An accumulation of Cyclin B1 and phosphorylated CDK1 indicates a G2/M arrest.
Protocol 3: Immunofluorescence Microscopy for Microtubule and Nuclear Morphology
This method allows for the direct visualization of the effects of tubulin inhibitors on the microtubule network and nuclear morphology.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with the inhibitor.
-
Fixation: Gently wash cells with PBS and fix with either 4% PFA for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.[7]
-
Permeabilization: If using PFA fixation, permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.[7]
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.[7]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Disruption of the microtubule network and condensed chromatin are characteristic of G2/M arrest.
Conclusion
Confirming G2/M arrest induced by this compound requires a multi-faceted approach. The complementary use of flow cytometry for quantitative cell cycle analysis, Western blotting to probe key regulatory proteins, and immunofluorescence microscopy to visualize cellular morphology provides a robust and comprehensive validation of its mechanism of action. This guide offers a framework and detailed protocols to assist researchers in the accurate characterization of this and other novel anti-mitotic agents, facilitating their advancement in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Tubulin Inhibitors: Tubulin Polymerization-IN-62 vs. Nocodazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two microtubule-targeting agents: Tubulin polymerization-IN-62, a novel inhibitor, and Nocodazole, a well-established antineoplastic agent. By presenting key performance data, experimental protocols, and mechanistic diagrams, this document aims to be a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy, as they can selectively target rapidly proliferating cancer cells by inducing mitotic arrest and subsequent apoptosis.
This guide focuses on a comparative analysis of two such agents:
-
This compound (also identified as Compound 14b): A novel, potent inhibitor of tubulin polymerization that has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo.
-
Nocodazole: A classic, reversible microtubule-depolymerizing agent widely used in cell biology research to synchronize cells in the G2/M phase of the cell cycle and as a benchmark for the development of new antimitotic drugs.
Mechanism of Action
Both this compound and Nocodazole are classified as microtubule-destabilizing agents. They exert their effects by inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, beginning with the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase, and can ultimately lead to programmed cell death (apoptosis).
Nocodazole achieves this by binding to β-tubulin, which prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. While the precise binding site of this compound is not explicitly detailed in the available public information, its functional outcome as a potent inhibitor of tubulin polymerization and an inducer of G2/M arrest suggests a similar mechanism of interfering with microtubule assembly.
Assessing the Specificity of Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, tubulin polymerization inhibitors remain a cornerstone of chemotherapy. Their efficacy is intrinsically linked to their ability to specifically target tubulin, a key component of the cytoskeleton, thereby disrupting cell division in rapidly proliferating cancer cells. However, off-target effects can lead to toxicity and limit therapeutic windows. This guide provides a comparative analysis of two prototypical tubulin polymerization inhibitors, Colchicine (B1669291) and Vincristine (B1662923) , to serve as a framework for assessing the specificity of novel tubulin-targeting agents like the hypothetical "Tubulin polymerization-IN-62".
Mechanism of Action: On-Target Efficacy
Both colchicine and vincristine exert their primary anti-cancer effects by inhibiting the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. However, they achieve this through binding to distinct sites on the tubulin molecule.
-
Colchicine: Binds to the β-tubulin subunit at a site known as the colchicine-binding site, which is located at the interface between α- and β-tubulin. This binding prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule.
-
Vincristine: A vinca (B1221190) alkaloid, binds to a different site on β-tubulin, often referred to as the vinca domain. This binding also inhibits tubulin polymerization and can lead to the formation of tubulin paracrystals at high concentrations.
The following diagram illustrates the primary on-target mechanism of these tubulin polymerization inhibitors.
Caption: On-target mechanism of tubulin polymerization inhibitors.
Quantitative Comparison of On-Target Activity
The following table summarizes key quantitative parameters for the on-target activity of colchicine and vincristine. It is important to note that these values can vary depending on the specific experimental conditions.
| Parameter | Colchicine | Vincristine | Reference |
| Binding Affinity (Kd for tubulin) | ~0.3 - 1.4 µM | High-affinity sites: ~0.54 µM | [1][2][3] |
| IC50 for Tubulin Polymerization | ~1 - 5 µM | ~0.5 - 2 µM | [4] |
Assessing Off-Target Specificity
A critical aspect of characterizing any tubulin inhibitor is to understand its off-target profile. Off-target interactions can contribute to both desired polypharmacology and undesired toxicities. Key areas of concern for tubulin inhibitors include neurotoxicity and interactions with other cellular proteins, such as kinases.
Kinase Profiling
Limitation: The absence of standardized, head-to-head kinome scan data for colchicine and vincristine makes a direct quantitative comparison of their kinase off-target profiles challenging. For a novel compound like "this compound," a broad kinase panel screen (e.g., against >400 kinases) is highly recommended to identify potential off-target liabilities.
Cytotoxicity Profile
The following table provides a summary of the cytotoxic activity (IC50) of colchicine and vincristine against a selection of human cancer cell lines. This data provides an overview of their potency in a cellular context.
| Cell Line | Cancer Type | Colchicine IC50 | Vincristine IC50 | Reference |
| A375 | Melanoma | ~24.7 nM | - | [5] |
| KB-3-1 | Epidermoid Carcinoma | - | - | [6] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | >10,000 nM | >10,000 nM | [5][6] |
| KB-CV60 (ABCC1-overexpressing) | Epidermoid Carcinoma | - | >10,000 nM | [5][6] |
| HEK293/ABCB1 | - | >10,000 nM | >10,000 nM | [5] |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Experimental Protocols for Specificity Assessment
To thoroughly assess the specificity of a novel tubulin inhibitor, a multi-faceted approach employing a combination of biochemical and cell-based assays is recommended.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (e.g., 10 mM) in buffer.
-
Prepare serial dilutions of the test compound and control compounds (e.g., colchicine, vincristine, and a vehicle control like DMSO).
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the test compound dilutions.
-
On ice, prepare the tubulin polymerization reaction mix containing tubulin, GTP, and a polymerization buffer.
-
Initiate the reaction by adding the cold tubulin mix to the wells containing the test compounds.
-
-
Data Acquisition:
-
Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance over time for each compound concentration.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control for a defined period.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble target protein (tubulin) in the supernatant using Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble tubulin as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
The following diagram illustrates the workflow for assessing inhibitor specificity.
Caption: Experimental workflow for specificity assessment.
Conclusion
The assessment of a tubulin polymerization inhibitor's specificity is a multifaceted process that requires a combination of biochemical and cellular assays. While "this compound" remains a hypothetical compound, the framework provided here, using the well-characterized inhibitors colchicine and vincristine as examples, offers a robust strategy for evaluation. A thorough investigation of on-target potency, direct target engagement in a cellular context, and a comprehensive off-target profile, particularly against a broad panel of kinases, is essential for advancing a promising candidate in the drug development pipeline. This rigorous approach will ultimately aid in the identification of novel tubulin inhibitors with improved therapeutic indices.
References
- 1. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive multi-omics analysis elucidates colchicine-induced toxicity mechanisms and unveils the therapeutic potential of MLN4924 and kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Tubulin Polymerization-IN-62: A Comparative Guide
For Immediate Release
In the dynamic landscape of oncology research, molecules that target the fundamental machinery of cell division are of paramount interest. This guide provides a comprehensive cross-validation of the anticancer effects of Tubulin polymerization-IN-62, a potent inhibitor of tubulin polymerization. By objectively comparing its performance with other established tubulin-targeting agents and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance cancer therapeutics.
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin polymerization is a critical process in the formation of microtubules, which are essential components of the cytoskeleton. Microtubules play a pivotal role in cell division by forming the mitotic spindle, the cellular apparatus that segregates chromosomes into daughter cells.[1][2] Tubulin polymerization inhibitors exert their anticancer effects by interfering with this dynamic process, leading to a cascade of events that culminate in cell death.[3][4]
This compound, also identified as compound 14b and potentially related to the dual tubulin and kinase inhibitor DW532, functions by directly binding to tubulin and inhibiting its assembly into microtubules.[5][6][7] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, a critical checkpoint for cell division.[5][6] Unable to proceed through mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis.[2][6]
Performance Comparison: Quantitative Insights
The efficacy of this compound has been evaluated across several key anticancer parameters. The following tables summarize its performance in comparison to other well-characterized tubulin inhibitors, providing a clear quantitative landscape for assessment.
| Compound | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| This compound | 7.5 | [5] |
| Paclitaxel (stabilizer) | N/A (promotes polymerization) | [8] |
| Nocodazole | 2.292 | [8] |
| Colchicine | 7.15 | [9] |
| Combretastatin A-4 (CA-4) | 1.84 | [9] |
Table 1: Comparative Inhibition of Tubulin Polymerization. This table highlights the concentration of each compound required to inhibit tubulin polymerization by 50%. A lower IC50 value indicates greater potency.
| Compound | MCF-7 (Breast) IC50 (nM) | A549 (Lung) IC50 (nM) | HCT-116 (Colon) IC50 (nM) | Reference |
| This compound | 32 | 60 | 29 | [5] |
| Paclitaxel | ~2-10 | ~5-15 | ~3-12 | [10] |
| Nocodazole | ~50-100 | ~70-150 | ~40-90 | [8] |
| Colchicine | ~10-50 | ~20-80 | ~15-60 | [11] |
Table 2: Cytotoxicity in Human Cancer Cell Lines. This table compares the concentration of each compound required to inhibit the growth of different cancer cell lines by 50%. Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols: A Guide to Methodology
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by a spectrophotometer at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.[7][8]
-
Protocol:
-
Purified tubulin is incubated at 37°C in a polymerization buffer containing GTP.
-
The test compound (e.g., this compound) or a control vehicle is added to the reaction mixture.
-
The change in absorbance at 340 nm is monitored over time using a plate reader.[7]
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[12]
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm).
-
The IC50 value is determined by plotting cell viability against the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase.[13]
-
Protocol:
-
Cells are treated with the test compound or a vehicle control for a defined period (e.g., 24 hours).
-
The cells are harvested, fixed in cold ethanol, and then treated with RNase to remove RNA.
-
The cells are stained with a solution containing propidium iodide.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G2/M phase is quantified to determine the extent of cell cycle arrest.[6][13]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with compromised membranes.[6]
-
Protocol:
-
Cells are treated with the test compound for the desired time.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with FITC-conjugated Annexin V and propidium iodide.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[6]
-
Visualizing the Molecular Cascade
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Figure 1: Signaling pathway of this compound's anticancer effect.
Figure 2: Workflow for assessing cell cycle arrest induced by this compound.
Conclusion and Future Directions
The data presented in this guide strongly support the potent anticancer effects of this compound. Its ability to inhibit tubulin polymerization at micromolar concentrations translates to nanomolar cytotoxicity against a range of cancer cell lines, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided herein offer a framework for further investigation and validation of these findings. As research in this area progresses, a deeper understanding of the specific binding interactions of this compound with tubulin and its potential dual-inhibitory roles will be crucial in optimizing its therapeutic potential and paving the way for its clinical development.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. Identification of DW532 as a novel anti-tumor agent targeting both kinases and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of DW532 as a novel anti-tumor agent targeting both kinases and tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Tubulin Degraders: Tubulin Polymerization-IN-62 vs. Other Tubulin-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of cellular proteins has emerged as a powerful therapeutic modality, offering distinct advantages over traditional inhibition. In the realm of oncology and other proliferative diseases, tubulin remains a cornerstone target. This guide provides an objective comparison of Tubulin polymerization-IN-62 with other tubulin degraders, focusing on their performance, mechanisms of action, and the experimental data that underpins our understanding of these novel compounds.
Overview of Tubulin Degradation
Targeted protein degradation utilizes the cell's own machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate specific proteins. This is often achieved through the use of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) that bring a target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers the potential to overcome resistance mechanisms associated with traditional inhibitors.
This compound: A Dual-Action Agent
This compound is a small molecule that functions as both an inhibitor of microtubule polymerization and a degrader of α- and β-tubulin. Its dual mechanism of action presents a multi-pronged attack on the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and cell shape maintenance.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the quantitative data for this compound and a representative tubulin PROTAC degrader, PROTAC tubulin-Degrader-1 (also known as W13). It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: Inhibition of Tubulin Polymerization and Cell Proliferation
| Compound | Assay | Parameter | Value | Cell Line(s) |
| This compound | Microtubule Polymerization | IC50 | 7.5 µM | Not specified |
| Cell Proliferation | IC50 | 32 nM | MCF-7 (Breast Cancer) | |
| IC50 | 60 nM | A549 (Lung Cancer) | ||
| IC50 | 29 nM | HCT-116 (Colon Cancer) | ||
| PROTAC tubulin-Degrader-1 (W13) | Cell Proliferation | IC50 | 4 - 21 nM | MCF-7, A549, HepG2, MGC-803, HeLa, U937 |
Table 2: Tubulin Degradation
| Compound | Target | Parameter | Value | Cell Line(s) |
| This compound | α- and β-tubulin | Degrader | Yes | Not specified |
| PROTAC tubulin-Degrader-1 (W13) | α-tubulin | DC50 | 296 nM | A549 |
| DC50 | 32 nM | A549/Taxol | ||
| β-tubulin | DC50 | 856 nM | A549 | |
| DC50 | 972 nM | A549/Taxol | ||
| β3-tublin | DC50 | 251 nM | A549 | |
| DC50 | 5 nM | A549/Taxol |
Mechanism of Action
This compound acts by directly inhibiting the assembly of tubulin monomers into microtubules. In addition to this classical inhibitory role, it also promotes the degradation of α- and β-tubulin, though the precise molecular pathway for this degradation is not as extensively characterized as that of PROTACs.
PROTAC tubulin degraders , such as W13, function through the well-established PROTAC mechanism.[1] These heterobifunctional molecules consist of a ligand that binds to tubulin and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This proximity induces the ubiquitination of tubulin, marking it for degradation by the 26S proteasome.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for PROTAC-mediated tubulin degradation and a typical experimental workflow for evaluating tubulin degraders.
Figure 1: PROTAC-mediated tubulin degradation pathway.
References
A Comparative Guide to the In Vivo Efficacy of Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of a novel tubulin polymerization inhibitor, herein referred to as Tubulin Polymerization Inhibitor [I], with other notable alternatives in its class. The data presented is compiled from publicly available preclinical research, offering a valuable resource for evaluating the therapeutic potential of these anti-cancer agents.
Executive Summary
Tubulin polymerization inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the formation of microtubules, essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide focuses on the in vivo performance of Tubulin Polymerization Inhibitor [I] and compares it with other well-documented inhibitors: Colchicine, CYT997, and MPC-6827. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.
Data Presentation: In Vivo Efficacy of Tubulin Polymerization Inhibitors
The following table summarizes the in vivo anti-tumor activity of Tubulin Polymerization Inhibitor [I] and its alternatives in various xenograft models.
| Compound | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Tubulin Polymerization Inhibitor [I] | 4T1 (Breast Cancer) | Xenograft Mouse Model | 5, 10, or 20 mg/kg via tail intravenous injection every other day for 12 days | 49.2%, 58.1%, and 84.0% respectively | [1] |
| Colchicine | SGC-7901 (Gastric Cancer) | N/A (Used as a comparator for in vitro studies) | N/A | N/A | [1] |
| CYT997 | 143B (Osteosarcoma) | Orthotopic Xenograft Model in Nude Mice | 15 mg/kg intraperitoneally every day for 28 days | Significantly inhibited tumor growth compared to control | |
| MPC-6827 | MX-1 (Breast Cancer), PC-3 (Prostate Cancer) | Xenograft Mouse Models | Not specified | Efficacious in inhibiting tumor growth |
Experimental Protocols
The validation of in vivo efficacy for tubulin polymerization inhibitors typically involves the use of xenograft models in immunocompromised mice. The general methodology is outlined below.
1. Cell Line Culture and Preparation:
-
Human cancer cell lines (e.g., 4T1, 143B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 70-80% confluency and harvested for implantation.
2. Animal Models:
-
Immunocompromised mice (e.g., nude mice) are commonly used to prevent rejection of human tumor xenografts.
-
Animals are housed in a pathogen-free environment and allowed to acclimate before the study begins.
3. Tumor Implantation:
-
A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously or orthotopically into the mice.
-
For subcutaneous models, the injection is often in the flank. Orthotopic models involve implantation into the organ of origin for the cancer cell line.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is monitored regularly using calipers. The volume is often calculated using the formula: (Length x Width^2) / 2.
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
5. Drug Administration:
-
The tubulin polymerization inhibitor is administered according to a specific dosing regimen. This includes the dose, route of administration (e.g., intravenous, intraperitoneal), and frequency of treatment.
-
A control group receiving a vehicle solution is included in the study.
6. Efficacy Evaluation:
-
Tumor growth is monitored throughout the treatment period.
-
The primary endpoint is typically the inhibition of tumor growth (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Animal body weight is also monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry) may be performed.
Mandatory Visualization
Below are diagrams illustrating the signaling pathway affected by tubulin polymerization inhibitors and a typical experimental workflow for in vivo efficacy validation.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tubulin Polymerization-IN-62
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of Tubulin polymerization-IN-62, especially during disposal preparation, should occur within a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Waste Classification and Segregation: The First Step
Proper chemical disposal begins with accurate waste identification and segregation. It is crucial to avoid mixing different chemical waste streams, as this can lead to hazardous chemical reactions and complicate the disposal process.[1]
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated lab materials such as weigh boats, pipette tips, gloves, and bench paper.[1]
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
**Step-by-Step Disposal Protocol
-
Segregation: Place waste into appropriately labeled containers that are compatible with the chemical waste type. For instance, avoid storing corrosive materials in metal containers.[1]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), its concentration (if applicable), and the date the waste was first added.[1]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be located at or near the point of waste generation and away from general lab traffic.[1] Secondary containment should be used to capture any potential leaks.[1][2]
-
Decontamination: For spills, gently cover the area with absorbent pads to avoid generating dust. Clean the spill area thoroughly with a detergent solution, followed by clean water. All cleanup materials must be disposed of as bulk cytotoxic waste.[3] Empty containers that held the compound should be triple-rinsed, with the rinsate collected as hazardous waste.[4][5]
-
Arrange for Pickup: Once a waste container is full or has reached the maximum allowable storage time, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for final disposal.[1] Never dispose of this chemical waste down the drain or in the regular trash.[1][4][5]
Quantitative Data and Handling Recommendations
While specific quantitative data for this compound is not available, the following table summarizes general recommendations for handling cytotoxic compounds.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, double chemical-resistant gloves (nitrile or latex). | [1][3] |
| Handling Area | Chemical fume hood or other containment device. | [1][3] |
| Waste Storage | Labeled, sealed, and puncture-resistant containers in a designated Satellite Accumulation Area with secondary containment. | [1][2] |
| Container Labeling | Full chemical name, concentration, and date of first waste addition. | [1] |
| Spill Cleanup | Use absorbent pads from a chemotherapy spill kit; clean with detergent and water. | [3] |
| Empty Container Disposal | Triple-rinse with appropriate solvent; collect rinsate as hazardous waste. | [4][5] |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these established procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe and compliant research environment.
References
Essential Safety and Operational Protocols for Handling Tubulin Polymerization-IN-62
For Research Use Only. Not for use in diagnostic procedures.
This document provides critical safety and logistical guidance for laboratory personnel handling Tubulin polymerization-IN-62. As a potent inhibitor of tubulin polymerization, this compound should be treated as a hazardous cytotoxic agent.[1] Adherence to the following protocols is mandatory to ensure personal safety and prevent contamination. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the supplier, which should be thoroughly reviewed before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent cytotoxic compound that disrupts microtubule dynamics, a fundamental process for cell division.[2] Consequently, it should be handled with extreme caution as a potential carcinogen, mutagen, and teratogen.[2] Appropriate PPE is essential to minimize exposure through inhalation, skin contact, or ingestion.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Procedure | Required PPE | Rationale |
| Receiving/Unpacking | • Double Nitrile Gloves• Lab Coat | To prevent skin contact with potentially contaminated packaging.[2] |
| Weighing/Aliquoting (Dry Powder) | • Double Nitrile Gloves• Disposable Gown (solid front, long sleeves, elastic cuffs)• N95 Respirator or higher• Safety Goggles and Face Shield | To prevent inhalation of aerosolized powder and protect skin and eyes from contact.[1][2] |
| Solution Preparation & Handling | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | To protect against splashes and skin contact when working with the compound in solution.[2] |
| Waste Disposal | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | To prevent exposure when handling contaminated waste materials.[2] |
| Spill Cleanup | • Double Nitrile Gloves• Disposable Gown• N95 Respirator or higher• Safety Goggles and Face Shield• Shoe Covers | To provide comprehensive protection during emergency spill cleanup procedures.[2] |
Note: Always consult the specific Safety Data Sheet (SDS) for detailed information on glove compatibility and breakthrough times. Change gloves frequently, and immediately if contaminated.[2]
Operational Plan: Step-by-Step Guidance
A designated work area, such as a certified chemical fume hood, should be established for all procedures involving this compound.[1][3]
1. Receiving and Storage:
-
Inspect Package: Upon receipt, carefully inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a designated hazardous material area and immediately contact your institution's Environmental Health and Safety (EHS) office.[2]
-
Storage: Store this compound in a clearly labeled, sealed container. The storage area must be a designated, secure, and ventilated location away from incompatible materials. The area should be clearly marked with a "Cytotoxic Agent" warning sign.[2]
2. Weighing and Solution Preparation:
-
Weighing: All weighing of the powdered compound must be conducted within a chemical fume hood or a containment enclosure to prevent the generation of dust.[1][3] Use anti-static weigh paper to minimize aerosolization.
-
Solution Preparation: Prepare solutions within a chemical fume hood.[1] To minimize aerosolization when preparing solutions, slowly add the solvent to the powdered compound.[2] this compound is typically soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[1]
3. Labeling:
-
All containers holding this compound, including stock solutions and dilutions, must be clearly and accurately labeled. The label should include the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.[2]
Emergency Procedures
First Aid Measures:
-
Inhalation: Immediately move the affected individual to fresh air. Seek prompt medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water.
-
Eye Contact: Immediately flush the eyes with plenty of water, making sure to remove contact lenses if present. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Management:
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.[3]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[3]
-
Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in Table 1 for spill cleanup.[3]
-
Contain and Clean the Spill:
-
For liquid spills, cover the area with absorbent pads from a chemotherapy spill kit.
-
For solid spills, gently cover the material with damp absorbent pads to avoid generating dust.[3]
-
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[3]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as cytotoxic waste in the designated hazardous waste container.[3]
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations.[2]
-
Solid Waste: Contaminated items such as gloves, disposable gowns, weigh paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, leak-proof, and clearly labeled container. Do not pour this waste down the drain.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated chemotherapy sharps container.[3]
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the key processes for handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Waste disposal workflow for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
